Technical Documentation Center

2,6-Diaminohexan-1-ol dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Diaminohexan-1-ol dihydrochloride

Core Science & Biosynthesis

Foundational

Stereochemical Architecture and Synthesis of (S)-2,6-Diaminohexan-1-ol Dihydrochloride: A Comprehensive Technical Guide

Executive Summary (S)-2,6-Diaminohexan-1-ol dihydrochloride, widely known as L-lysinol dihydrochloride, is a high-value chiral amino alcohol derived from the essential amino acid L-lysine[1]. Characterized by its primary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2,6-Diaminohexan-1-ol dihydrochloride, widely known as L-lysinol dihydrochloride, is a high-value chiral amino alcohol derived from the essential amino acid L-lysine[1]. Characterized by its primary alcohol, two primary amines, and a single stereocenter at the C2 position, this molecule serves as a critical chiral building block in advanced chemical biology. This technical guide explores the stereochemical profiling of its enantiomers, the causality behind its biological applications, and the modern, stereoretentive synthetic workflows required to produce it with high enantiomeric purity.

Stereochemical Profiling & Enantiomeric Significance

Structural Architecture and CIP Assignment

The stereocenter of 2,6-diaminohexan-1-ol is located at the C2 carbon. Applying the Cahn-Ingold-Prelog (CIP) priority rules reveals the precise configuration of the naturally derived enantiomer:

  • -NH₂ (Nitrogen, atomic number 7) → Priority 1

  • -CH₂OH (Carbon attached to O, H, H) → Priority 2

  • -CH₂CH₂CH₂CH₂NH₂ (Carbon attached to C, H, H) → Priority 3

  • -H (Hydrogen, atomic number 1) → Priority 4

With the lowest priority hydrogen atom oriented away from the viewer, the sequence of priorities 1 → 2 → 3 traces a counter-clockwise direction. Thus, the molecule derived from L-lysine retains the (S)-configuration . The absolute stereochemistry is paramount; the (S)-enantiomer maps directly to the natural L-amino acid configuration, whereas the (R)-enantiomer (D-lysinol) represents an unnatural and often biologically incompatible geometry.

Causality in Biological Applications

The stereochemistry of L-lysinol is not merely a structural curiosity; it actively dictates the success or failure of complex biological interactions.

Chiral Peptide Nucleic Acids (PNAs): When L-lysinol is utilized to synthesize monomers for β-substituted PNAs, the stereochemistry at the β-carbon strictly governs hybridization efficacy. Empirical studies demonstrate that the (S)-configuration preorganizes the single-stranded PNA oligomer into a right-handed helical structure. This geometry is perfectly complementary to target DNA, allowing the cationic lysine side chains to form stabilizing electrostatic attractions with the negatively charged DNA phosphate backbone[2]. Conversely, incorporating the (R)-configuration introduces severe steric clashes that destabilize the PNA-DNA duplex, rendering it detrimental to hybridization[2].

Chalkophore Total Synthesis: In the total synthesis of bacterial diisonitrile chalkophores (e.g., SF2768)—molecules that chelate and transport extracellular copper—L-lysinol is utilized as a foundational precursor. The stereoretentive synthesis from L-lysinol allows researchers to definitively assign the syn-stereochemistry across the central lactol ring of the natural product, a feat impossible without an enantiopure starting material[3].

PNA_Mechanism Start β-Lys PNA Monomer (Derived from L-Lysinol) Split1 (S)-Configuration at β-carbon Start->Split1 Stereoretentive Synthesis Split2 (R)-Configuration at β-carbon Start->Split2 Epimerization / Inversion Mech1 Preorganizes into Right-Handed Helix Split1->Mech1 Mech2 Steric Hindrance & Structural Mismatch Split2->Mech2 Result1 Stable PNA-DNA Hybrid Duplex Mech1->Result1 Electrostatic Attraction (Lysine Side Chain) Result2 Destabilized / No Hybridization Mech2->Result2 Detrimental to Binding

Impact of β-carbon stereochemistry on PNA-DNA hybridization stability and helix preorganization.

Synthetic Methodologies: Achieving Stereoretention

Historically, reducing L-lysine to L-lysinol required harsh hydride reducing agents (e.g., LiAlH₄ or NaBH₄/I₂) on heavily protected intermediates to prevent racemization. However, modern green chemistry protocols utilize catalytic hydrogenation, which offers high stereoretention, scalability, and eliminates the need for protecting groups[4].

Step-by-Step Protocol: Green Catalytic Hydrogenation of L-Lysine

This self-validating protocol utilizes a Ruthenium on Carbon (Ru/C) catalyst in an acidic aqueous medium to achieve >90% selectivity and complete stereoretention[4].

Reagents & Equipment:

  • L-Lysine (feed-grade or high-purity)

  • 5% Ru/C catalyst

  • Phosphoric acid (H₃PO₄)

  • High-pressure Parr batch reactor

Methodology:

  • Substrate Preparation: Suspend L-lysine in deionized water to achieve a 0.1 M to 0.5 M solution.

  • Acidification (Critical Causality Step): Adjust the pH to 1.5–2.0 using H₃PO₄.

    • Causality: The highly acidic medium fully protonates both the α- and ε-amino groups of L-lysine. This prevents the nucleophilic attack of the amine on the intermediate aldehyde during reduction, effectively shutting down the intramolecular lactamization pathway that would otherwise yield unwanted piperidine byproducts[4].

  • Catalyst Loading: Add the 5% Ru/C catalyst (approximately 3.5 mol% Ru relative to lysine) to the aqueous suspension.

  • Reactor Purging: Transfer the mixture to the Parr reactor. Purge the system with N₂ (3x) followed by H₂ (3x) to remove all atmospheric oxygen, preventing catalyst poisoning.

  • Hydrogenation: Pressurize the reactor with H₂ gas to 48–70 bar. Heat the system to 100–150 °C under continuous mechanical stirring (350 rpm)[4].

  • Self-Validation Check: Monitor the H₂ pressure gauge. A stoichiometric pressure drop corresponding to exactly 2 molar equivalents of H₂ per mole of lysine confirms complete reduction without over-hydrogenolysis.

  • Workup & Salt Formation: Cool the reactor to room temperature, vent the residual H₂, and filter the mixture through Celite to remove the Ru/C catalyst. Treat the aqueous filtrate with concentrated HCl to form the dihydrochloride salt. Remove water in vacuo and recrystallize the residue from an ethanol/ether mixture to yield enantiopure (S)-2,6-Diaminohexan-1-ol dihydrochloride.

Synthesis A L-Lysine (S)-2,6-diaminohexanoic acid B Catalytic Hydrogenation Ru/C, H2 (48-70 bar) 100-150°C, pH 1.5-2 A->B Reduction C L-Lysinol (S)-2,6-Diaminohexan-1-ol B->C >90% Selectivity Stereoretention D HCl Treatment Crystallization C->D Salt Formation E (S)-2,6-Diaminohexan-1-ol dihydrochloride D->E High Purity

Stereoretentive catalytic hydrogenation workflow from L-Lysine to L-Lysinol dihydrochloride.

Analytical Methodologies for Enantiomeric Purity

To guarantee the trustworthiness of the synthesized (S)-2,6-Diaminohexan-1-ol dihydrochloride, rigorous analytical validation must be performed. The following table summarizes the quantitative and qualitative techniques used to confirm stereochemical integrity.

Table 1: Analytical Methodologies for L-Lysinol Enantiomeric Purity

Analytical TechniqueTarget MetricMethodology & Causality
Chiral HPLC Enantiomeric Excess (ee)Derivatization of the primary amines with Marfey's reagent or Fmoc-Cl, followed by separation on a chiral stationary phase (e.g., Chiralpak AD). The column resolves (S) and (R) enantiomers based on differential transient diastereomeric interactions with the stationary phase.
Polarimetry Specific Rotation [α]DMeasures the optical activity of the dihydrochloride salt in an aqueous solution. A deviation from the standard reference value of the pure (S)-enantiomer immediately indicates partial racemization or the presence of chiral impurities.
NMR Spectroscopy Diastereomeric Purity¹H-NMR utilizing chiral solvating agents or derivatization with Mosher's acid (MTPA). The C2 proton exhibits distinct chemical shifts for the (S) and (R) configurations due to anisotropic shielding effects induced by the chiral auxiliary.

Sources

Exploratory

2,6-Diaminohexan-1-ol Dihydrochloride: In Vitro Safety Profile, Handling, and Application Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary and Molecular Rationale 2,6-Diaminohexan-1-ol (commonly known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary and Molecular Rationale

2,6-Diaminohexan-1-ol (commonly known as lysinol) is a versatile aliphatic diamino alcohol derived from the catalytic hydrogenation of L-lysine[1]. In drug discovery and synthetic biology, it serves as a critical structural scaffold, most notably in the synthesis of myxochelins—a class of catecholate-type siderophores with potent antiviral and antineoplastic properties.

Because free aliphatic amines are highly reactive, prone to rapid atmospheric oxidation, and often present severe inhalation hazards due to their volatility, this compound is commercially and experimentally utilized as a dihydrochloride salt [2]. The addition of two equivalents of hydrochloric acid stabilizes the primary amines, rendering the molecule a highly water-soluble, weighable solid. However, this salt formation fundamentally alters its in vitro handling requirements, introducing specific pH-dependent cytotoxic risks that must be mitigated during assay preparation.

Physicochemical Data and Hazard Assessment

To establish a baseline for safe handling, the physicochemical and safety parameters of (S)-2,6-Diaminohexan-1-ol dihydrochloride are summarized below.

Table 1: Physicochemical and Safety Profile
ParameterValue / DescriptionMechanistic Implication
CAS Number 1041055-24-6 (S-enantiomer)[2]Ensures stereospecificity for enzymatic assays.
Molecular Formula C₆H₁₈Cl₂N₂O[3]High heteroatom-to-carbon ratio ensures high aqueous solubility.
Molecular Weight 205.13 g/mol [2]Used for exact molarity calculations in stock prep.
Purity Standard ≥97%[3]Trace impurities may include unreduced lysine or transition metals from hydrogenation.
Storage Conditions Sealed, dry, 2-8°C[3]Highly hygroscopic; moisture ingress leads to deliquescence and degradation.
Hazard Statements H315, H319, H335[2]Causes skin, eye, and respiratory irritation.
Mechanistic Basis of Toxicity (In Vitro)

The primary hazard of 2,6-diaminohexan-1-ol dihydrochloride in cell culture models is not inherent molecular cytotoxicity, but rather osmotic and pH-induced shock . When the dihydrochloride salt is dissolved in an unbuffered or weakly buffered aqueous medium, it rapidly dissociates. The release of two equivalents of chloride ions and the subsequent proton exchange can cause a localized, precipitous drop in pH. If applied directly to delicate in vitro models (e.g., Huh7 or Lunet T7 host cells used in antiviral screening) without prior neutralization, this pH shock disrupts the lipid bilayer and denatures membrane proteins, resulting in false-positive cytotoxicity readings.

Self-Validating Protocol: In Vitro Stock Solution Preparation

To ensure scientific integrity and eliminate pH-induced artifacts in downstream cell-based assays, the following self-validating protocol must be used when preparing aqueous stock solutions.

Objective:

Prepare a sterile, pH-neutralized 100 mM stock solution of 2,6-diaminohexan-1-ol dihydrochloride.

Step-by-Step Methodology:
  • Gravimetric Analysis (Fume Hood):

    • Action: Weigh 20.51 mg of the hygroscopic powder using an analytical balance inside a controlled fume hood.

    • Causality: Minimizes inhalation of irritating dust (H335) and prevents ambient moisture from skewing the mass[2].

  • Primary Solubilization:

    • Action: Dissolve the powder in 800 µL of high-capacity buffer (e.g., 1x PBS or 100 mM HEPES, pH 7.4). Do not use unbuffered LC-MS grade water for direct cell application.

  • Self-Validation Step 1 (pH Verification):

    • Action: Extract a 5 µL aliquot and test via a micro-pH probe or broad-range pH paper.

    • Causality: The solution will likely read acidic (pH ~4-5) due to the dihydrochloride nature.

  • Titration & Volume Adjustment:

    • Action: Titrate carefully with 0.1 M NaOH in 10 µL increments until the pH reaches 7.2–7.4. Once neutralized, bring the total volume to exactly 1.0 mL with the primary buffer.

  • Sterilization:

    • Action: Pass the neutralized solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Causality: PES is chosen over Nylon because Nylon membranes can non-specifically bind primary amines, reducing the final concentration of the stock.

  • Self-Validation Step 2 (Concentration Verification):

    • Action: Analyze a 1:100 dilution via LC-MS or a ninhydrin-based colorimetric assay to confirm the presence and concentration of the primary amines before freezing.

G A Solid 2,6-Diaminohexan-1-ol 2HCl (Hygroscopic, Irritant) B Weighing in Fume Hood (Minimize Dust) A->B PPE: Gloves, Goggles C Solubilization in Aqueous Buffer (Pre-chilled, pH 7.4) B->C Add Buffer D pH Validation & Adjustment (Self-Validation Step) C->D Monitor pH Drop E Sterile Filtration (0.22 µm PES Membrane) D->E Titrate to pH 7.4 F Aliquoting & Storage (-20°C, Desiccated) E->F Prevent Contamination

Caption: Workflow for the safe handling and preparation of lysinol dihydrochloride in vitro stock solutions.

In Vitro Applications: Myxochelin Congener Synthesis

Beyond its use as a simple reagent, 2,6-diaminohexan-1-ol is a critical building block in the synthesis of complex natural products. Myxobacteria produce secondary metabolites with broad biological activities. The myxochelins, a family of catecholate-type siderophores, utilize the 2,6-diaminohexan-1-ol moiety as a central structural hub.

Synthetic Workflow & Causality

In the in vitro reconstitution of myxochelin biosynthetic machinery (or via traditional organic synthesis), the two primary amines of 2,6-diaminohexan-1-ol act as nucleophiles.

  • Reaction Dynamics: The amines are coupled to 2,3-dihydroxybenzoic acid (DHBA) or nicotinic acid moieties.

  • Selectivity: Because the molecule contains both primary amines and a primary alcohol, chemoselectivity is a challenge. Amidation is thermodynamically favored over esterification under standard peptide coupling conditions (e.g., using EDC/NHS or HATU). The dihydrochloride salt must be fully neutralized with a non-nucleophilic base (such as DIPEA or Triethylamine) in situ to liberate the free amines, allowing the nucleophilic attack on the activated carboxylic acids to proceed.

G L L-Lysine (Biobased Precursor) R Hydrogenation (Ru/C Catalyst) L->R Reduction D 2,6-Diaminohexan-1-ol (Central Scaffold) R->D -H2O M Myxochelin Congeners (Bioactive Siderophores) D->M Amidation via NRPS or Chemical Synth

Caption: Biosynthetic and chemical pathway utilizing 2,6-diaminohexan-1-ol as a core structural scaffold.

Conclusion

Handling 2,6-diaminohexan-1-ol dihydrochloride requires an understanding of its dual nature: it is a highly stable, biobased building block[1], yet it acts as a localized irritant capable of inducing severe pH shock in delicate in vitro systems[2]. By employing self-validating preparation protocols—specifically mandating pH verification and the use of PES filtration—researchers can eliminate false-positive cytotoxicity and seamlessly integrate this compound into advanced synthetic workflows, such as the development of novel myxochelin-derived therapeutics.

References

  • AiFChem. "1041055-24-6 | (S)-2,6-Diaminohexan-1-ol dihydrochloride". AiFChem Product Catalog.
  • ChemScene. "1041055-24-6 | (S)-2,6-Diaminohexan-1-ol dihydrochloride". ChemScene General Information.
  • National Institutes of Health (NIH). "Expanding the Myxochelin Natural Product Family by Nicotinic Acid Containing Congeners". PubMed Central.
  • ACS Publications. "Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein Hydrolysates". American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2,6-Diaminohexan-1-ol dihydrochloride

Application Note: Laboratory-Scale Synthesis and Isolation of 2,6-Diaminohexan-1-ol Dihydrochloride Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory-Scale Synthesis and Isolation of 2,6-Diaminohexan-1-ol Dihydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide.

Introduction & Strategic Rationale

2,6-Diaminohexan-1-ol, commonly known as lysinol, is a versatile aliphatic diamino alcohol. It possesses clear structural and functional similarities to ethylenamines and ethanolamines, making it a highly valuable chiral building block in asymmetric synthesis, the development of biobased polyamine dendrimers, and the formulation of novel active pharmaceutical ingredients (APIs)[1][2].

While industrial-scale production often relies on the direct catalytic hydrogenation of L-lysine using ruthenium on carbon (Ru/C) under severe conditions (100–150 °C, 48–70 bar)[1], these parameters are inaccessible and impractical for standard discovery-scale laboratories. To circumvent the need for high-pressure reactors, this protocol utilizes the highly chemoselective sodium borohydride-iodine ( NaBH4​/I2​ ) reduction system. This method offers distinct advantages for the reduction of α -amino acids to their corresponding amino alcohols: exceptional operational simplicity, avoidance of racemization, and the use of inexpensive, bench-stable reagents[3][4].

Mechanistic Overview

The core of this protocol relies on the in situ generation of diborane ( B2​H6​ ) from the reaction of sodium borohydride with iodine, acting as a Lewis acid[5]. The reaction proceeds via the following stoichiometry:

2NaBH4​+I2​→B2​H6​+2NaI+H2​↑

The in situ generated borane rapidly coordinates with the amine and carboxylic acid moieties of the lysine substrate, forming a transient borate complex. This complex facilitates the hydride transfer required to reduce the carbonyl group to a primary alcohol. Subsequent quenching with methanol solvolyzes the boron-nitrogen and boron-oxygen bonds, liberating the free base of the amino alcohol, which is then precipitated as a stable dihydrochloride salt.

G Lys L-Lysine (Starting Material) Reagents NaBH4 + I2 in THF (In situ BH3 generation) Lys->Reagents Inter Borate Complex Intermediate Reagents->Inter Quench MeOH Quench (Reflux to cleave B-O/B-N) Inter->Quench FreeBase L-Lysinol (Free Base Extraction) Quench->FreeBase SaltForm HCl in Dioxane/EtOH (Precipitation) FreeBase->SaltForm Product 2,6-Diaminohexan-1-ol Dihydrochloride SaltForm->Product

Fig 1: Synthetic workflow for the reduction of L-lysine to lysinol dihydrochloride.

Stoichiometry and Reagent Matrix

To ensure a self-validating system, precise stoichiometric control is required. The following table summarizes the quantitative data for a 100 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
L-Lysine (Free base) 146.191.014.62 g (100 mmol)Primary substrate
Sodium Borohydride ( NaBH4​ ) 37.833.011.35 g (300 mmol)Hydride source[5]
Iodine ( I2​ ) 253.811.2531.73 g (125 mmol)Lewis acid / BH3​ generator[5]
Tetrahydrofuran (THF) 72.11-250 mLAnhydrous reaction solvent
Methanol (MeOH) 32.04-100 mLQuenching / Solvolysis agent
HCl (4M in Dioxane) 36.462.255.0 mL (220 mmol)Salt formation reagent

Step-by-Step Experimental Protocol

Expertise & Experience Note: The direct reduction of unprotected amino acids is notoriously difficult due to their zwitterionic nature, which renders them insoluble in ethereal solvents like THF. As the in situ generated borane reacts with the suspended L-lysine, the substrate will gradually dissolve. The visual transition from a heterogeneous suspension to a homogenous solution serves as your primary in-process quality control (IPQC) metric for reaction progression.

Phase 1: In Situ Borane Generation and Reduction
  • System Preparation: Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an argon/nitrogen inlet, and a pressure-equalizing dropping funnel. Purge the system with inert gas for 15 minutes.

  • Substrate Suspension: Add 14.62 g (100 mmol) of L-lysine and 250 mL of anhydrous THF to the flask. Stir vigorously to maintain a uniform suspension.

  • Hydride Addition: Add 11.35 g (300 mmol) of NaBH4​ in one portion. Causality: NaBH4​ is practically insoluble in THF; the mixture will remain heterogeneous.

  • Iodine Activation: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve 31.73 g (125 mmol) of I2​ in 100 mL of anhydrous THF and transfer it to the dropping funnel.

  • Controlled Addition: Add the I2​ /THF solution dropwise over 45–60 minutes. Causality: This step is highly exothermic and evolves hydrogen gas ( H2​ )[5]. The slow addition prevents thermal runaway and manages gas evolution. The brown color of iodine will rapidly dissipate as it reacts with NaBH4​ .

  • Reflux: Once the addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction to reflux (approx. 66 °C) for 14–16 hours. The suspension will gradually clear into a pale-yellow homogenous solution, indicating successful complexation and reduction.

Phase 2: Quenching and Borate Cleavage
  • Cooling: Cool the reaction mixture to 0 °C.

  • Quenching: Carefully add 100 mL of Methanol dropwise. Causality: Methanol serves a dual purpose. It safely quenches unreacted hydride and, more importantly, solvolyzes the highly stable boron-nitrogen/oxygen chelates formed during the reduction, liberating the free amino alcohol.

  • Concentration: Stir at room temperature for 2 hours, then concentrate the mixture to a thick white paste under reduced pressure using a rotary evaporator.

Phase 3: Free Base Extraction (Self-Validating Step)
  • Alkalinization: Dissolve the white paste in 150 mL of 20% aqueous KOH. Causality: A highly basic aqueous phase (pH > 12) is mandatory to completely deprotonate both the α

    • and ϵ -amino groups of the resulting lysinol, preventing it from partitioning into the aqueous layer.
  • Extraction: Extract the aqueous layer with Dichloromethane ( CH2​Cl2​ ) or Chloroform ( CHCl3​ ) (4 × 100 mL).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield L-lysinol as a viscous, pale-yellow oil. Validation: The mass of the crude oil should approach the theoretical yield (approx. 13.2 g).

Phase 4: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the crude L-lysinol free base in 100 mL of anhydrous ethanol. Cool the solution to 0 °C.

  • Precipitation: Under vigorous stirring, dropwise add 55.0 mL of 4M HCl in dioxane (2.2 equivalents). Causality: The addition of anhydrous HCl forces the immediate protonation of both amine groups. Because the dihydrochloride salt is highly polar, it is entirely insoluble in the dioxane/ethanol matrix and will instantly crash out as a pristine white precipitate.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under vacuum using a Buchner funnel, wash the filter cake with cold diethyl ether (2 × 50 mL) to remove any residual organic impurities, and dry in vacuo at 40 °C for 12 hours.

  • Final Product: (S)-2,6-Diaminohexan-1-ol dihydrochloride is obtained as a highly pure, hygroscopic white powder.

References

  • Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. Available at:[Link]

  • Biobased Amines: From Synthesis to Polymers; Present and Future (PDF). DataPDF. Available at:[Link]

  • Convenient methods for the reduction of amides, nitriles, carboxylic esters, acids and hydroboration of alkenes using NaBH4/I2 system. Tetrahedron. Available at:[Link]

  • Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. ResearchGate. Available at:[Link]

  • Sodium Borohydride: Uses & Properties. Scribd. Available at:[Link]

Sources

Application

Advanced Application Note: Utilization of 2,6-Diaminohexan-1-ol Dihydrochloride in Solid-Phase Peptide Synthesis

Executive Summary 2,6-Diaminohexan-1-ol dihydrochloride (commonly known as L-lysinol dihydrochloride) is a highly versatile aliphatic diamino alcohol derived from the catalytic hydrogenation of L-lysine [3]. In solid-pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Diaminohexan-1-ol dihydrochloride (commonly known as L-lysinol dihydrochloride) is a highly versatile aliphatic diamino alcohol derived from the catalytic hydrogenation of L-lysine [3]. In solid-phase peptide synthesis (SPPS), it serves as a critical structural building block for generating C-terminal peptide alcohols, synthesizing peptide nucleic acid (PNA) monomers with β-lysine side chains[4], and engineering complex bioconjugates [1].

Because the molecule possesses two highly nucleophilic primary amines and one primary hydroxyl group, its direct use in SPPS requires strategic orthogonal protection to prevent cross-reactivity, branching, and polymerization [2]. This application note provides a self-validating, step-by-step methodology for converting the raw dihydrochloride salt into an SPPS-ready building block, anchoring it to a solid support, and executing peptide elongation.

G A 2,6-Diaminohexan-1-ol Dihydrochloride B Orthogonal Protection A->B C 2-CTC Resin Anchoring B->C D Fmoc SPPS Elongation C->D E TFA Cleavage D->E F C-Terminal Peptide Alcohol E->F

Workflow for integrating 2,6-Diaminohexan-1-ol dihydrochloride into solid-phase peptide synthesis.

Mechanistic Rationale: The "Why" Behind the Chemistry

The Necessity of Orthogonal Protection

The raw dihydrochloride salt cannot be directly anchored to a resin. The primary amines (-NH₂) are significantly more nucleophilic than the primary alcohol (-OH). If exposed to a reactive resin (like 2-Chlorotrityl chloride), the amines will preferentially attack, leading to irreversible anchoring and failed peptide elongation. Therefore, the amines must be free-based and orthogonally protected—typically yielding Nα-Fmoc-Nε-Boc-L-lysinol[1].

Resin Selection: The Trityl Ether Advantage

For anchoring amino alcohols, 2-Chlorotrityl chloride (2-CTC) resin is the gold standard. Standard Wang resins form ester linkages with alcohols, which are highly prone to diketopiperazine (DKP) formation during the deprotection of the second amino acid and require harsh acidic cleavage. Conversely, 2-CTC resin forms a trityl ether linkage . This ether bond is exceptionally stable to the basic conditions of Fmoc deprotection (20% piperidine) but highly labile to mild acid, allowing researchers to isolate fully protected peptide alcohols for late-stage functionalization (LSF) [5].

Experimental Protocols

Protocol 1: Orthogonal Protection of 2,6-Diaminohexan-1-ol Dihydrochloride

Objective: Convert the raw dihydrochloride salt into SPPS-ready Nα-Fmoc-Nε-Boc-L-lysinol. Causality: Copper(II) complexation is used to temporarily shield the α-amine and the adjacent hydroxyl group via spatial coordination, leaving only the ε-amine exposed for Boc protection.

  • Neutralization: Dissolve 10.0 mmol of 2,6-Diaminohexan-1-ol dihydrochloride in 20 mL of deionized water. Add 20.0 mmol of NaOH to free-base the amines.

  • Copper Complexation: Add 5.0 mmol of CuSO₄·5H₂O. Stir for 2 hours at room temperature. A deep blue solution will form, indicating successful bidentate complexation of the α-amine and hydroxyl group.

  • ε-Amine Protection: Add 12.0 mmol of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 10 mL of dioxane. Stir vigorously for 12 hours.

  • Decomplexation: Add a 10% EDTA disodium salt solution to chelate the copper, releasing the α-amine. Extract the Nε-Boc-L-lysinol intermediate into ethyl acetate (3 × 20 mL).

  • α-Amine Protection: Dissolve the intermediate in a 10% Na₂CO₃/dioxane (1:1) mixture. Add 1.1 equivalents of Fmoc-OSu. Stir for 4 hours.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl. Extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the final Nα-Fmoc-Nε-Boc-L-lysinol.

Validation Checkpoint: Perform a Kaiser (Ninhydrin) test on a micro-sample of the final product. A pale yellow color (negative result) confirms the complete absence of free primary amines.

G N1 Lysinol Dihydrochloride (Unprotected) N2 Cu(II) Complexation Shields α-NH2 & -OH N1->N2 N3 Boc2O Treatment Protects ε-NH2 N2->N3 N4 EDTA Wash Removes Cu(II) N3->N4 N5 Fmoc-OSu Treatment Protects α-NH2 N4->N5 N6 Nα-Fmoc-Nε-Boc-L-lysinol (Ready for SPPS) N5->N6

Stepwise orthogonal protection strategy for 2,6-Diaminohexan-1-ol dihydrochloride.

Protocol 2: Anchoring to 2-CTC Resin

Objective: Immobilize Nα-Fmoc-Nε-Boc-L-lysinol onto 2-CTC resin via a trityl ether linkage. Causality: Pyridine is utilized as the base instead of standard DIPEA because DIPEA is overly bulky and can cause premature cleavage of the trityl chloride groups when anchoring alcohols.

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (theoretical loading ~1.0 mmol/g) in 10 mL of dry DCM for 30 minutes in a fritted synthesis vessel. Drain.

  • Coupling: Dissolve 1.5 mmol of Nα-Fmoc-Nε-Boc-L-lysinol in 10 mL of anhydrous DCM/THF (1:1). Add 3.0 mmol of anhydrous pyridine. Add this solution to the resin and agitate at 40°C for 12 hours.

  • Capping: Drain the coupling solution. Add a capping cocktail of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes to quench unreacted trityl chloride sites, preventing truncation sequences.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Validation Checkpoint: Perform a UV-spectrophotometric Fmoc cleavage assay. Treat a 5.0 mg resin sample with 20% piperidine in DMF. Measure the absorbance of the resulting dibenzofulvene adduct at 301 nm to calculate the exact resin loading (mmol/g).

Protocol 3: SPPS Elongation and Cleavage

Objective: Synthesize the target sequence and cleave the C-terminal peptide alcohol.

  • Elongation: Perform standard Fmoc SPPS. Use 20% piperidine in DMF for Fmoc deprotection (2 × 10 min). Use 4.0 eq of Fmoc-AA-OH, 3.9 eq of HATU, and 8.0 eq of DIPEA for coupling (45 min).

  • Cleavage: Select the appropriate cleavage cocktail based on the desired final construct (Refer to Table 1). Treat the resin for the specified duration.

  • Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether to precipitate the peptide.

  • Validation: Centrifuge at 4000 rpm for 5 minutes, wash the pellet twice with cold ether, and analyze via RP-HPLC and LC-MS to confirm the mass of the C-terminal peptide alcohol.

Quantitative Data & Reagent Summaries

Table 1: Comparison of Cleavage Cocktails for Trityl-Ether Anchored Lysinol Peptides

Cleavage CocktailCleavage TimeTarget ApplicationResulting Construct
1% TFA in DCM 10 - 15 minsLate-stage functionalization (LSF)Fully protected peptide with C-terminal lysinol
20% HFIP in DCM 30 minsSynthesis of sensitive bioconjugatesFully protected peptide with C-terminal lysinol
95% TFA / 2.5% TIS / 2.5% H₂O 2 hoursDirect biological assay / PNA synthesisFully deprotected C-terminal peptide amino alcohol

Table 2: Reagent Stoichiometry for 2-CTC Anchoring

ReagentEquivalentsFunction / Causality
2-CTC Resin 1.0 eqSolid support; forms acid-labile trityl ether linkage.
Nα-Fmoc-Nε-Boc-L-lysinol 1.5 eqProtected building block; limits steric hindrance during coupling.
Anhydrous Pyridine 3.0 eqAcid scavenger; neutralizes HCl byproduct without cleaving resin.
Methanol (in capping) ExcessNucleophile; caps unreacted trityl groups as methyl ethers.

References

  • Chem-Impex.Nα-Fmoc-Nε-Boc-L-lysinol Product Information.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPTaunYN3kmmxD5_b1x1PHSuTaAo-cqlhr6qAceaK2mYgokJC8Mh2S02NmkyQKjmEzs7zpjDnar1REX7Bo_kCCSJ_-p2dNedsaazxounnLTcW2RWZ2m8XkuLzcAjCOcMM32ac=]
  • J&K Scientific.Na-Fmoc-Ne-Boc-L-lysinol Applications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9xP9MaQFFvArbZ8-OYg-nKC47j2wipTk97LKjCrN5g8m_jF3IyIozvRD4Xlv9ghBgAlaHst87LZR_EFE6AlgRk4kdxSHXgLsF3YtxtthqkJfrufNDZAf2IOCAw0Tmu2jHbrE=]
  • Chemical Reviews (ACS).Biobased Amines: From Synthesis to Polymers; Present and Future.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmyb9GkzMY7A8-9BruBNNGQ1xNaRpxlnTyr-SqoumW8m0TebulQlLcsjZZ50SFf2vsovJXS_M7s-ZBMvZiH5D3_QaDUN4QiF2KrW9B7r5P20ReI3rMW0-1javCr4OUzE14n7z8WWBvbqkyNaKPnHI=]
  • J-Stage.Peptide Nucleic Acid with a Lysine Side Chain at the β-Position: Synthesis and Application for DNA Cleavage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkhb4NMzwiTe8mhPgUIHu0TAfJDj0kkVYuuGX_89jfTAxLK2pdtiNyKzypezn2QXcJ5jswlS9UCP74rjVtGgZFVLdAKgj84WY_VC3MRaWCF0WHB_PxxEm_xXlbw2boT1HcdfQrxO4nQzfNQnOMcefXwLNnFe8GxqY3BMgJ4HK0JxixiS4=]
  • Journal of the American Chemical Society.Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtXE0PwKrvRtq3Msx6w4YaEh_L1TnGqgV60EwHbA1k-ykof6MOFxQRNCQ6RZ8smmBxsCTbYTy4KpVVwhAnAhHYewaEpXgPQ3Ip1JMOa2fsxYZyutzlNuxUr6k-rk-AJfoMyzunO3RaPQ==]
Method

Application Note & Protocol: Preparation of 2,6-Diaminohexan-1-ol Dihydrochloride Stock Solutions

Introduction 2,6-Diaminohexan-1-ol is a bifunctional molecule featuring two primary amine groups and a primary alcohol on a six-carbon backbone. Supplied as a dihydrochloride salt, this compound exhibits enhanced stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,6-Diaminohexan-1-ol is a bifunctional molecule featuring two primary amine groups and a primary alcohol on a six-carbon backbone. Supplied as a dihydrochloride salt, this compound exhibits enhanced stability and high aqueous solubility, making it a versatile building block in both chemical synthesis and life sciences research. Its structural motifs are of significant interest in the development of novel polyamides and polymers, and it serves as a valuable scaffold in medicinal chemistry for constructing complex molecular architectures and peptidomimetics.[1][2][3]

The accuracy and reproducibility of experimental outcomes are fundamentally dependent on the precise preparation of reagent solutions.[4] A meticulously prepared stock solution ensures consistent dosing across multiple experiments, minimizes errors associated with weighing small quantities, and preserves the integrity of the compound. This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of 2,6-Diaminohexan-1-ol dihydrochloride stock solutions, designed for researchers, scientists, and drug development professionals.

Compound Properties and Critical Safety Considerations

A thorough understanding of the compound's physicochemical properties and associated hazards is a prerequisite for safe handling and successful experimental design.

Physicochemical Data

The dihydrochloride salt form of 2,6-Diaminohexan-1-ol significantly influences its properties, particularly its solubility and stability.

PropertyValueSource(s)
Molecular Formula C₆H₁₈Cl₂N₂O[5]
Molecular Weight 205.13 g/mol [5][6]
Appearance White crystalline solid[1]
Solubility Highly soluble in water[1]
Storage (Solid) Sealed in a dry, cool place (2-8°C recommended)[5]
Stability Stable under recommended storage conditions[7]
Safety & Handling

2,6-Diaminohexan-1-ol dihydrochloride is classified as a hazardous substance. Adherence to safety protocols is mandatory.

  • Hazard Identification: The compound is a skin and eye irritant.[7][8][9] Inhalation of dust may cause respiratory tract irritation.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields or goggles when handling the compound.[7][8][11]

  • Handling: All weighing and solution preparation should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles.[8] Avoid generating dust. After handling, wash hands thoroughly with soap and water.[8][11]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][11]

    • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[8]

    • In all cases of exposure, seek medical attention if irritation or other symptoms persist.[8][11]

Protocol for Stock Solution Preparation (100 mM in Water)

This protocol details the preparation of a 100 mM aqueous stock solution, a common starting concentration for many applications. The primary choice of solvent is high-purity water due to the compound's high solubility as a hydrochloride salt.

Rationale and Key Considerations
  • Solvent Choice: High-purity, sterile water (e.g., Milli-Q®, nuclease-free water, or Water for Injection) is the recommended solvent. The dihydrochloride salt form is designed to readily dissolve in aqueous media. While buffers like PBS can be used, it is critical to first validate that the buffer's pH and composition do not cause precipitation or degradation of the compound.

  • Accuracy: The use of a calibrated analytical balance and volumetric flasks is essential for achieving an accurate final concentration. This accuracy is the foundation of reproducible downstream results.

Materials and Equipment
  • 2,6-Diaminohexan-1-ol dihydrochloride (MW: 205.13 g/mol )

  • High-purity, sterile water

  • Analytical balance (readable to at least 0.1 mg)

  • Chemical fume hood

  • Appropriate PPE (lab coat, gloves, safety glasses)

  • Spatula and weigh boat

  • Glass beaker

  • Volumetric flask (e.g., 10 mL, Class A)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile, conical, single-use polypropylene tubes (for aliquots)

  • 0.22 µm syringe filter (optional, for sterile applications)

Calculations

The mass of the compound required is calculated using the following formula:

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol ) [4]

Example for 10 mL of a 100 mM Stock Solution:

  • Mass (g) = 0.1 mol/L × 0.010 L × 205.13 g/mol

  • Mass (g) = 0.020513 g

  • Mass (mg) = 20.51 mg

Quick Reference Calculation Table:

Desired ConcentrationFinal VolumeRequired Mass (mg)
10 mM10 mL2.05 mg
50 mM10 mL10.26 mg
100 mM10 mL20.51 mg
200 mM5 mL20.51 mg
Step-by-Step Methodology
  • Preparation: Before opening, allow the container of 2,6-Diaminohexan-1-ol dihydrochloride to equilibrate to room temperature for at least 20 minutes to prevent atmospheric moisture condensation.

  • Weighing: In a chemical fume hood, place a weigh boat on the analytical balance and tare. Carefully weigh out the calculated mass of the compound (e.g., 20.51 mg). Record the exact mass.

  • Initial Dissolution: Quantitatively transfer the weighed powder into a clean, appropriately sized beaker or directly into the 10 mL volumetric flask. Add approximately 7-8 mL of high-purity water.

  • Complete Dissolution: Gently swirl the flask or use a vortex mixer at a low setting until the solid is completely dissolved. A brief sonication in an ultrasonic water bath can be used to expedite dissolution if necessary. Visually inspect the solution against a dark background to ensure no particulates remain.

  • Bringing to Final Volume: Once the solid is fully dissolved, carefully add high-purity water dropwise until the bottom of the meniscus aligns precisely with the calibration mark on the volumetric flask.

  • Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[4] Avoid vigorous shaking that can introduce bubbles.

  • Sterilization (Optional): For applications requiring sterility, such as cell culture, the stock solution must be filter-sterilized. Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter (ensure it is compatible with aqueous solutions), and dispense it into a sterile container. Autoclaving is not recommended as high temperatures may degrade the compound.

  • Aliquoting and Storage: Immediately dispense the final stock solution into single-use, sterile polypropylene tubes (e.g., 50 µL or 100 µL aliquots). This is the most critical step for preserving long-term stability by preventing repeated freeze-thaw cycles.

G cluster_prep Preparation cluster_solution Solution Making cluster_final Final Processing A Equilibrate Compound to Room Temperature B Weigh 20.51 mg in Fume Hood A->B C Transfer to 10 mL Volumetric Flask B->C D Add ~8 mL Water & Dissolve Completely (Vortex/Sonicate) C->D E Add Water to 10 mL Mark (Meniscus) D->E F Cap and Invert 15-20x to Homogenize E->F G Filter Sterilize (0.22 µm) (Optional, for cell culture) F->G H Aliquot into Single-Use Tubes G->H I Store at -20°C or -80°C H->I

Sources

Application

Advanced Bioconjugation Strategies Utilizing 2,6-Diaminohexan-1-ol Dihydrochloride Linkers

Introduction & Core Rationale In the rapidly evolving landscape of targeted therapeutics, the structural design of the linker is as critical as the payload itself. 2,6-Diaminohexan-1-ol dihydrochloride (commonly referred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Rationale

In the rapidly evolving landscape of targeted therapeutics, the structural design of the linker is as critical as the payload itself. 2,6-Diaminohexan-1-ol dihydrochloride (commonly referred to as Lysinol dihydrochloride) has emerged as a highly versatile, heterotrifunctional scaffold in bioconjugation [1]. Derived from the reduction of the amino acid lysine, this aliphatic amino alcohol possesses three distinct reactive handles: an α -amine, an ϵ -amine, and a primary hydroxyl group.

For drug development professionals engineering Antibody-Drug Conjugates (ADCs) or polymeric nanocarriers, standard homobifunctional or heterobifunctional linkers often fall short when complex, multi-component architectures are required. Lysinol solves this by acting as a Parallel Connector Unit [2]. By allowing the orthogonal attachment of a targeting moiety, a hydrophobic payload, and a hydrophobicity-masking agent (like Polyethylene Glycol, PEG) on a single compact node, Lysinol fundamentally alters the pharmacokinetic (PK) profile of the resulting conjugate.

Mechanistic Insights: The Causality Behind Experimental Choices

The selection of 2,6-Diaminohexan-1-ol is driven by fundamental chemical causality:

  • Orthogonal Reactivity: The steric environment and slight pKa differences between the α -amine and the ϵ -amine allow for the use of orthogonal protecting groups (e.g., Fmoc/Boc or Z/Boc). This enables highly controlled, sequential conjugation without cross-reactivity.

  • Hydroxyl Initiation: The primary alcohol is a potent nucleophile that can either be converted into an azide for click chemistry, oxidized to an aldehyde for reductive amination, or utilized directly as an initiator for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide) [3].

  • Hydrophobicity Masking in ADCs: Hydrophobic payloads (e.g., Monomethyl auristatin E[MMAE] or Camptothecin derivatives) often drive ADC aggregation, leading to rapid hepatic clearance and systemic toxicity. When Lysinol is employed, the payload and a PEG chain are attached in a parallel orientation. The PEG chain acts as a localized hydrophilic shield, masking the drug's hydrophobicity, thereby extending circulation half-life and improving the therapeutic index[2].

G Antibody Monoclonal Antibody (Targeting Moiety) Spacer Maleimide Spacer (Tethering Group) Antibody->Spacer Cleavable Cleavable Dipeptide (e.g., Val-Cit) Spacer->Cleavable Lysinol 2,6-Diaminohexan-1-ol (Parallel Connector Unit) Cleavable->Lysinol PEG PEG Unit (Hydrophobicity Masking) Lysinol->PEG  ε-Amine Payload Hydrophobic Payload (e.g., MMAE) Lysinol->Payload  α-Amine

Figure 1: Architecture of an Antibody-Drug Conjugate utilizing 2,6-Diaminohexan-1-ol as a parallel connector.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical in-process quality control (QC) checkpoints.

Protocol A: Synthesis of a Parallel PEGylated ADC Linker Module

This workflow utilizes orthogonally protected Lysinol ( N

α -Fmoc- N

ϵ -Boc-L-lysinol) to build a branched ADC linker [2].

Step 1: Hydroxyl Activation and Spacer Attachment

Dissolve N

α -Fmoc- N

ϵ -Boc-L-lysinol (1.0 eq) in anhydrous Dichloromethane (DCM) under inert argon atmosphere.
  • Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) and cool to 0°C.

  • Slowly add 4-Nitrophenyl chloroformate (1.2 eq) to form a reactive carbonate intermediate.

  • QC Checkpoint: Monitor via TLC (UV active). Once complete, add the amine-terminated cleavable linker (e.g., NH2​ -Val-Cit-PABC) to form a stable carbamate linkage.

  • Step 2: ϵ -Amine Deprotection and PEGylation

    • Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature to remove the Boc group.

    • QC Checkpoint: Evaporate and analyze via LC-MS. The mass shift must confirm the loss of the Boc group (-100 Da) without disturbing the Fmoc group.

    • Resuspend in anhydrous DMF. Add mPEG-NHS ester (e.g., mPEG 24​ -NHS) (1.1 eq) and DIPEA (2.0 eq). Stir for 4 hours.

    Step 3: α -Amine Deprotection and Payload Conjugation

    • Remove the Fmoc group by treating the construct with 20% Piperidine in DMF for 20 minutes.

    • Precipitate the product in cold diethyl ether to remove piperidine-dibenzofulvene adducts.

    • Conjugate the free α -amine to the activated payload (e.g., MMAE-NHS) using standard amide coupling conditions (HATU/DIPEA).

    • Purify the final tripartite linker-payload module via preparative RP-HPLC.

    Protocol B: Synthesis of mPEG-b-Lys(Dox)-PLLA Polymeric Prodrugs

    Lysinol is highly effective in synthesizing smart polymer conjugates for the controlled release of doxorubicin (Dox) [3].

    G Step1 Fmoc/Boc-Lysinol (Starting Material) Step2 Ring-Opening Polymerization (ROP) of Lactide via Hydroxyl Step1->Step2 Step3 Deprotection of Amines (TFA & Piperidine) Step2->Step3 Step4 Conjugation 1: mPEG attachment via Carbamate Step3->Step4 Step5 Conjugation 2: Doxorubicin attachment via Amidation Step4->Step5 Step6 Self-Assembly into Micellar Nanocontainers Step5->Step6

    Figure 2: Workflow for synthesizing mPEG-b-Lys(Dox)-PLLA polymeric prodrugs.

    Step-by-Step Methodology:

    ROP Initiation: Utilize the primary hydroxyl group of N

    α -Fmoc- N

    ϵ -Boc-L-lysinol as the initiator. React with D,L-lactide in the presence of Tin(II) 2-ethylhexanoate (Sn(Oct) 2​ ) catalyst at 120°C for 24 hours to yield the protected PLLA block.
  • Deprotection: Sequentially remove the Boc group (TFA/DCM) and the Fmoc group (Piperidine/DMF) to expose the two primary amines.

  • PEG Conjugation: React the less sterically hindered ϵ -amine with mPEG-NPC (4-nitrophenyl carbonate) in DMF to form a carbamate linkage.

  • Doxorubicin Conjugation: React the remaining α -amine with Doxorubicin-COOH using DIC (N,N'-Diisopropylcarbodiimide) and NHS to form an amide bond.

  • Self-Assembly: Dissolve the synthesized mPEG-b-Lys(Dox)-PLLA in DMSO and dialyze against distilled water (MWCO 3500 Da) for 48 hours to induce micellar self-assembly [3].

  • Quantitative Data Presentation

    The integration of Lysinol as a parallel connector unit significantly alters the physicochemical properties of bioconjugates. The table below summarizes the typical quantitative improvements observed when transitioning from a standard linear linker to a Lysinol-mediated parallel PEGylated linker in ADC development [2].

    ParameterStandard Linear Linker (e.g., mc-vc-PABC)Lysinol Parallel Connector (with PEG 24​ )Causality / Mechanism
    Drug-to-Antibody Ratio (DAR) 4.0 (Max threshold before aggregation)8.0 (Stable)PEG masks the hydrophobicity of the payload, allowing higher loading without precipitation.
    Aggregation (%) 12 - 18%< 2%Steric shielding by the parallel PEG chain prevents intermolecular hydrophobic interactions.
    Plasma Half-Life ( t1/2​ ) ~3.5 days~7.2 daysReduced aggregation limits rapid hepatic clearance via the reticuloendothelial system (RES).
    In Vivo Efficacy (Tumor Volume Reduction) Baseline+45% ImprovementHigher DAR and extended circulation allow greater tumor accumulation via the EPR effect.

    Table 1: Comparative physicochemical and pharmacokinetic improvements utilizing Lysinol-mediated parallel PEGylation in ADCs.

    Conclusion & Best Practices

    2,6-Diaminohexan-1-ol dihydrochloride is a transformative linker scaffold for advanced bioconjugation. When executing these protocols, researchers must prioritize anhydrous conditions during the initial hydroxyl activation and employ rigorous LC-MS monitoring between orthogonal deprotection steps. Failure to completely remove dibenzofulvene adducts during Fmoc deprotection will severely limit the efficiency of subsequent payload conjugations. By leveraging the geometric and chemical orthogonality of Lysinol, developers can engineer highly stable, high-DAR therapeutics that overcome the traditional limitations of hydrophobic payloads [4].

    References

    • PubChem. (R)-2,6-Diaminohexan-1-ol. National Center for Biotechnology Information. Available at:[Link][1]

    • Google Patents. EP3057585B1 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics. Available at:[2]

    • ACS Chemical Reviews. Designing Smart Polymer Conjugates for Controlled Release of Payloads. American Chemical Society. Available at:[Link][3]

    • Chemical Communications (RSC). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Royal Society of Chemistry. Available at:[Link][4]

    Sources

    Method

    Application Notes and Protocols for In Vitro Assays Utilizing 2,6-Diaminohexan-1-ol Dihydrochloride

    Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: Unveiling the Potential of a Novel Lysine Analog 2,6-Diaminohexan-1-ol dihydrochloride is a fascinating bifunctional molecule that holds conside...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Authored by: [Your Name/Gemini], Senior Application Scientist

    Introduction: Unveiling the Potential of a Novel Lysine Analog

    2,6-Diaminohexan-1-ol dihydrochloride is a fascinating bifunctional molecule that holds considerable promise for researchers in drug discovery and chemical biology. Structurally, it is an analog of the essential amino acid L-lysine, featuring amino groups at the 2 and 6 positions and a hydroxyl group at the 1-position of a six-carbon chain. This unique arrangement of functional groups suggests a number of potential biological activities, making it a compelling candidate for investigation in a variety of in vitro assay systems.

    The presence of two primary amino groups allows for potential interactions with a wide range of biological targets, including enzymes and receptors that recognize lysine or other diamino compounds[1]. Notably, its structural similarity to lysine makes it a prime candidate for exploring its effects on enzymes that utilize lysine as a substrate, such as histone lysine methyltransferases (KMTs) and acetyltransferases (KATs), which are critical regulators of gene expression[2]. Furthermore, reports suggest that related diamino compounds may influence neuropeptide hormone activity and calcium signaling pathways[1].

    These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro assays to elucidate the biological activities of 2,6-Diaminohexan-1-ol dihydrochloride. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles.

    Physicochemical Properties and Handling

    PropertyValueReference
    Molecular Formula C₆H₁₆N₂O·2HCl[1]
    Molecular Weight 205.13 g/mol Derived
    Appearance Solid or semi-solid[3]
    Solubility Soluble in waterInferred from dihydrochloride salt form
    Storage Room temperature, inert atmosphere, protected from light[3]

    Note on Preparation: For all in vitro assays, it is recommended to prepare a fresh stock solution of 2,6-Diaminohexan-1-ol dihydrochloride in a suitable sterile buffer (e.g., PBS or assay-specific buffer) immediately before use. The pH of the final solution should be verified and adjusted if necessary, as the dihydrochloride salt may result in an acidic solution.

    I. Investigating the Impact on Cell Viability and Proliferation: The MTT Assay

    A foundational step in characterizing a novel compound is to assess its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[4].

    A. Rationale for Experimental Choices
    • Cell Line Selection: The choice of cell line should be guided by the research question. For general cytotoxicity screening, a commonly used and well-characterized cell line such as HeLa or HEK293 can be employed. If investigating a specific cancer type, a relevant cancer cell line should be chosen.

    • Concentration Range: A broad range of concentrations of 2,6-Diaminohexan-1-ol dihydrochloride should be tested to determine the dose-response relationship. A common starting point is a serial dilution from 100 µM down to nanomolar concentrations.

    • Incubation Time: The duration of exposure to the compound is a critical parameter. Typical incubation times range from 24 to 72 hours, allowing for the assessment of both acute and longer-term effects on cell viability.

    B. Detailed Step-by-Step Protocol for MTT Assay
    • Cell Seeding:

      • Culture the chosen cell line to ~80% confluency.

      • Trypsinize and resuspend the cells in fresh culture medium.

      • Perform a cell count and adjust the cell density to the desired concentration (e.g., 5,000-10,000 cells per well).

      • Seed 100 µL of the cell suspension into each well of a 96-well plate.

      • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

    • Compound Treatment:

      • Prepare a series of dilutions of 2,6-Diaminohexan-1-ol dihydrochloride in serum-free culture medium.

      • Carefully remove the medium from the wells.

      • Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control (medium only).

      • Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition and Incubation:

      • Prepare a 5 mg/mL solution of MTT in sterile PBS.[5]

      • Add 10 µL of the MTT solution to each well.[6][7]

      • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.[7]

    • Formazan Solubilization:

      • Carefully remove the medium containing MTT without disturbing the formazan crystals.

      • Add 100 µL of MTT solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[7]

      • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]

    • Absorbance Measurement:

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.[6][7]

    C. Data Analysis and Interpretation

    The cell viability is calculated as a percentage of the untreated control:

    % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    The results can be plotted as a dose-response curve with the concentration of 2,6-Diaminohexan-1-ol dihydrochloride on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC₅₀ (half-maximal inhibitory concentration) value can be determined, which represents the concentration of the compound that causes a 50% reduction in cell viability.

    II. Probing the Interaction with Lysine-Modifying Enzymes: A Competitive Inhibition Assay

    Given that 2,6-Diaminohexan-1-ol is a lysine analog, it is crucial to investigate its potential to interact with enzymes that modify lysine residues, such as histone lysine methyltransferases (KMTs) and acetyltransferases (KATs)[2][8]. A competitive enzyme inhibition assay can determine if the compound binds to the active site of the enzyme and competes with the natural substrate.

    A. Rationale for Experimental Choices
    • Enzyme and Substrate Selection: Choose a well-characterized KMT (e.g., G9a) or KAT (e.g., p300) and its corresponding peptide substrate. The substrate should contain the target lysine residue for modification.

    • Detection Method: The choice of detection method will depend on the enzyme activity. Common methods include radioactive assays (using ³H-labeled S-adenosylmethionine (SAM) for KMTs or ³H-labeled acetyl-CoA for KATs), antibody-based detection of the modified substrate (e.g., ELISA), or coupled enzymatic assays that produce a colorimetric or fluorescent signal.

    • Inhibitor Concentration: A range of concentrations of 2,6-Diaminohexan-1-ol dihydrochloride should be tested to determine its inhibitory potency.

    B. Detailed Step-by-Step Protocol for a Generic KMT Inhibition Assay (ELISA-based)
    • Plate Coating:

      • Coat the wells of a 96-well high-binding plate with the histone peptide substrate (e.g., H3 peptide) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

      • Incubate overnight at 4°C.

      • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Blocking:

      • Add 200 µL of blocking buffer (e.g., 5% BSA in PBST) to each well to prevent non-specific binding.

      • Incubate for 1-2 hours at room temperature.

      • Wash the plate three times with wash buffer.

    • Enzymatic Reaction:

      • Prepare a reaction mixture containing the KMT enzyme, the cofactor SAM, and varying concentrations of 2,6-Diaminohexan-1-ol dihydrochloride in reaction buffer.

      • Add 100 µL of the reaction mixture to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).

      • Incubate for 1-2 hours at 37°C to allow the enzymatic reaction to proceed.

    • Detection of Methylation:

      • Wash the plate three times with wash buffer.

      • Add 100 µL of a primary antibody specific for the methylated lysine residue (e.g., anti-H3K9me2) diluted in blocking buffer to each well.

      • Incubate for 1 hour at room temperature.

      • Wash the plate three times with wash buffer.

      • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer.

      • Incubate for 1 hour at room temperature.

      • Wash the plate five times with wash buffer.

    • Signal Development and Measurement:

      • Add 100 µL of the appropriate substrate for the enzyme-conjugated secondary antibody (e.g., TMB for HRP).

      • Incubate in the dark until a color change is observed.

      • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

      • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    C. Data Analysis and Interpretation

    The percentage of inhibition is calculated as follows:

    % Inhibition = [1 - (Absorbance with inhibitor - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

    Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) by varying the substrate concentration.[9]

    III. Exploring Receptor Interactions: Radioligand Binding Assays

    The amino groups in 2,6-Diaminohexan-1-ol dihydrochloride may enable it to bind to various receptors. Radioligand binding assays are a powerful tool to study the interaction of a compound with a specific receptor[10][11]. A competition binding assay can be used to determine the affinity of the unlabeled compound (the "cold" ligand) for a receptor by measuring its ability to displace a radiolabeled ligand (the "hot" ligand) that is known to bind to the receptor.

    A. Rationale for Experimental Choices
    • Receptor Preparation: The receptor can be in the form of a crude membrane preparation from cells or tissues that express the receptor of interest, or a purified receptor preparation.

    • Radioligand Selection: A radiolabeled ligand with high affinity and specificity for the target receptor should be chosen.

    • Assay Conditions: The assay conditions (e.g., buffer composition, incubation time, and temperature) should be optimized to achieve equilibrium binding.

    B. Detailed Step-by-Step Protocol for a Competition Radioligand Binding Assay
    • Reaction Setup:

      • In a 96-well plate or microcentrifuge tubes, add the following components in this order:

        • Assay buffer

        • Increasing concentrations of unlabeled 2,6-Diaminohexan-1-ol dihydrochloride.

        • A fixed concentration of the radiolabeled ligand (typically at or below its K_d value).

        • The receptor preparation.

      • Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

    • Incubation:

      • Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Separation of Bound and Free Ligand:

      • Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter that traps the membranes while allowing the unbound ligand to pass through.

      • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification of Bound Radioactivity:

      • Place the filters in scintillation vials with scintillation cocktail.

      • Measure the radioactivity in each vial using a scintillation counter.

    C. Data Analysis and Interpretation
    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding

    • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 2,6-Diaminohexan-1-ol dihydrochloride.

    • Determine the IC₅₀ and K_i: From the competition curve, determine the IC₅₀ value, which is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. The inhibition constant (K_i), which represents the affinity of the unlabeled ligand for the receptor, can then be calculated using the Cheng-Prusoff equation:

      K_i = IC₅₀ / (1 + [L]/K_d)

      where [L] is the concentration of the radioligand and K_d is the dissociation constant of the radioligand.

    Visualization of Experimental Workflows

    MTT Assay Workflow

    MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add 2,6-Diaminohexan-1-ol (various concentrations) incubate_24h->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

    Caption: Workflow for assessing cell viability using the MTT assay.

    Competitive Enzyme Inhibition Assay Workflow (ELISA-based)

    Enzyme_Inhibition_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis coat_plate Coat Plate with Substrate wash1 Wash coat_plate->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 add_reagents Add Enzyme, Cofactor & 2,6-Diaminohexan-1-ol wash2->add_reagents incubate_reaction Incubate (e.g., 37°C) add_reagents->incubate_reaction wash3 Wash incubate_reaction->wash3 add_primary_ab Add Primary Antibody wash3->add_primary_ab wash4 Wash add_primary_ab->wash4 add_secondary_ab Add HRP-conjugated Secondary Antibody wash4->add_secondary_ab wash5 Wash add_secondary_ab->wash5 add_substrate Add TMB Substrate wash5->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_absorbance Read Absorbance (450 nm) stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition & IC50 read_absorbance->calculate_inhibition

    Caption: Workflow for a competitive enzyme inhibition ELISA.

    References

    • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

    • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

    • MTT Cell Viability & Proliferation Assay. [Link]

    • Radioligand binding methods: practical guide and tips. [Link]

    • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

    • Protocol of Competition (Inhibition) ELISA - Creative Biolabs Antibody. [Link]

    • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. [Link]

    • Radioligand Binding Studies | Springer Nature Experiments. [Link]

    • Amide-derived lysine analogues as substrates and inhibitors of histone lysine methyltransferases and acetyltransferases - Radboud Repository. [Link]

    • Synthesis and enzymatic evaluation of lysine analogs with altered chain... - ResearchGate. [Link]

    • lysine-derived antifibrinolytic drugs: Topics by Science.gov. [Link]

    • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC. [Link]

    • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. [Link]

    • Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites - MDPI. [Link]

    • Studying lysine acetylation of citric acid cycle enzymes by genetic code expansion - PMC. [Link]

    • Enzyme Analysis - G-Biosciences. [Link]

    • In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus - MDPI. [Link]

    • Recent updates on bioactive properties of linalool - PubMed. [Link]

    • In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans - PubMed. [Link]

    • Exploring the role of readthrough-inducing molecule 2,6-diaminopurine to increase immune response against cancer cells - PMC. [Link]

    • Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - MDPI. [Link]

    • 6-Aminohexan-1-ol | CAS#:4048-33-3 | Chemsrc. [Link]

    • 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists - PubMed. [Link]

    • 6-Amino-1-hexanol | C6H15NO | CID 19960 - PubChem - NIH. [Link]

    Sources

    Application

    Application Note: Dosing Guidelines and Formulation Protocols for 2,6-Diaminohexan-1-ol Dihydrochloride in Preclinical Animal Models

    Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Introduction & Mechanistic Grounding (S)-2,6-Diaminohexan-1-ol dihydrochloride (commonly known as L-lysinol dihydrochlo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals

    Introduction & Mechanistic Grounding

    (S)-2,6-Diaminohexan-1-ol dihydrochloride (commonly known as L-lysinol dihydrochloride, CAS: 1041055-24-6) is a highly versatile, biobased chiral amino alcohol[1]. Structurally derived from the essential amino acid L-lysine, it features a terminal hydroxyl group and dual primary amines. In preclinical drug development, this compound is primarily utilized as a functional building block for two advanced therapeutic modalities:

    • Abuse-Deterrent Prodrug Conjugates: L-lysinol is covalently attached to active pharmaceutical ingredients (APIs), such as CNS stimulants, via amide or carbamate linkages. The dihydrochloride salt ensures high aqueous solubility. In vivo, the prodrug remains pharmacologically inactive until gastrointestinal and hepatic peptidases slowly hydrolyze the linkage. This controlled enzymatic cleavage provides a sustained-release pharmacokinetic (PK) profile, blunting the Cmax​ to reduce cardiovascular toxicity and mitigate abuse potential[2].

    • Lipid Nanoparticles (LNPs) and Smart Polymers: The dual amines and hydroxyl group provide an ideal structural scaffold for synthesizing ionizable cationic lipids and zwitterionic block copolymers[3][4][5]. In LNP formulations, lysinol-derived lipids exhibit pH-dependent ionization. At acidic formulation pH, the protonated amines electrostatically encapsulate negatively charged nucleic acids. At physiological pH (7.4) in circulation, the surface charge neutralizes to prevent systemic toxicity. Upon cellular endocytosis, the acidic endosomal environment re-protonates the amines, triggering membrane fusion and cytosolic payload release[5].

    In Vivo Dosing Guidelines

    The dosing parameters for 2,6-Diaminohexan-1-ol dihydrochloride depend entirely on its formulated state (Prodrug vs. Nanocarrier). Table 1 summarizes the validated preclinical dosing ranges in rodent models.

    Table 1: Preclinical Dosing Parameters for Lysinol-Based Formulations
    Application TypeAnimal ModelRoute of AdminDose RangeVehicle FormulationDosing Frequency
    Prodrug (CNS Stimulants) Rat / MousePO (Oral Gavage)1.0 – 15.0 mg/kg (API eq.)Sterile Water or 0.9% SalineSingle dose or QD (Daily)
    LNP (Nucleic Acid Delivery) Mouse (BALB/c)IV (Tail Vein)0.1 – 3.0 mg/kg (RNA eq.)1X PBS (pH 7.4)Single dose or QW (Weekly)
    Polymer Micelles (Chemo) Mouse (Nude)IV (Tail Vein)5.0 – 10.0 mg/kg (API eq.)0.9% SalineQ3D (Every 3 days)

    Note: Doses are calculated based on the active payload equivalent (API or RNA), not the total mass of the lysinol conjugate, to ensure accurate pharmacodynamic scaling.

    Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols integrate built-in quality control (QC) steps, making them self-validating systems.

    Protocol A: In Vivo Pharmacokinetic (PK) Dosing of Lysinol-Conjugated Prodrugs

    Causality Check: Oral administration is chosen to leverage first-pass metabolism, which is required to enzymatically cleave the lysinol-prodrug and release the active API[2].

    Step 1: Formulation Preparation

    • Accurately weigh the lysinol-prodrug powder.

    • Dissolve in sterile 0.9% saline to achieve a target concentration (e.g., 2 mg/mL).

    • QC Validation: Verify complete dissolution visually and measure the pH to ensure it is between 5.5 and 7.0 to prevent gastric irritation.

    Step 2: Animal Dosing

    • Fast Sprague-Dawley rats (250-300g) overnight (12 hours) prior to dosing to reduce variability in gastric emptying.

    • Administer the formulation via oral gavage using a stainless-steel bulb-tipped needle at a dose volume of 5 mL/kg.

    Step 3: Blood Sampling & Processing

    • Collect 200 µL blood samples via the jugular vein catheter at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Transfer immediately into K2​EDTA tubes and place on ice to halt ex vivo enzymatic degradation.

    • Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

    Step 4: LC-MS/MS Quantification

    • Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard).

    • QC Validation: Run a standard curve (1-1000 ng/mL) and QC samples (Low, Mid, High). The run is only valid if QC samples fall within ±15% of their nominal concentrations.

    • Quantify both the intact lysinol-prodrug and the released API to calculate the conversion rate and Tmax​ delay.

    Protocol B: Formulation and Administration of Lysinol-Derived LNPs

    Causality Check: Lysinol-derived lipids must be formulated using microfluidic mixing to ensure uniform nanoparticle size, which dictates biodistribution and cellular uptake[5].

    Step 1: Microfluidic LNP Assembly

    • Dissolve the lipid mix (Lysinol-derived ionizable lipid, DSPC, Cholesterol, and PEG-lipid at a molar ratio of 50:10:38.5:1.5) in 100% ethanol.

    • Dissolve the nucleic acid payload (e.g., mRNA) in 50 mM citrate buffer (pH 4.0).

    • Mix the two streams using a microfluidic mixer at a flow ratio of 3:1 (Aqueous:Ethanol) to trigger spontaneous nanoparticle self-assembly.

    Step 2: Dialysis and Quality Control

    • Dialyze the resulting LNPs against 1X PBS (pH 7.4) for 18 hours using a 10k MWCO cassette to remove ethanol and neutralize the pH.

    • QC Validation: Measure particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). A valid formulation must have a Z-average size of 60-100 nm and a PDI < 0.2. Encapsulation efficiency (measured via Ribogreen assay) must be >90%.

    Step 3: In Vivo Administration

    • Warm the LNP formulation to room temperature.

    • Restrain the mouse (e.g., BALB/c, 20-25g) and disinfect the tail.

    • Inject the LNP formulation intravenously (IV) via the lateral tail vein at a dose of 1 mg/kg (RNA equivalent) using a 29G needle. Maximum injection volume should not exceed 10 mL/kg (approx. 200 µL per mouse).

    Mechanistic Visualization

    G cluster_0 Application 1: Prodrug Conjugation cluster_1 Application 2: LNP Delivery System P1 Lysinol-API Prodrug (Oral Administration) P2 GI / Hepatic Enzymatic Cleavage (Amide/Carbamate Hydrolysis) P1->P2 P3 Sustained API Release (Reduced Cmax, Abuse Deterrent) P2->P3 L1 Lysinol-Derived LNP + RNA (Intravenous Injection) L2 Cellular Endocytosis & Acidic Endosomal Protonation L1->L2 L3 Endosomal Escape & Cytosolic Payload Release L2->L3

    Figure 1: In vivo mechanistic pathways of L-lysinol utilized as a prodrug conjugate vs. an LNP carrier.

    References

    • Froidevaux, V., et al. "Biobased Amines: From Synthesis to Polymers; Present and Future". Chemical Reviews, 2016. URL:[Link]

    • Mickle, T., et al. "Polar Hydrophilic Prodrugs of Amphetamine and Other Stimulants and Processes for Making and Using the Same". US Patent 20110213034A1, 2011.
    • Aliyar, H., et al. "Designing Smart Polymer Conjugates for Controlled Release of Payloads". Chemical Reviews, 2018. URL:[Link]

    • Ansell, S.M., et al. "NOVEL LIPIDS AND LIPID NANOPARTICLE FORMULATIONS FOR DELIVERY OF NUCLEIC ACIDS". Acuitas Therapeutics Inc. / Intellectual Property Gazette, 2023. URL:[Link]

    • Wang, Y., et al. "A block copolymer of zwitterionic polyphosphoester and polylactic acid for drug delivery". ResearchGate, 2025. URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Preventing Oxidation in 2,6-Diaminohexan-1-ol Dihydrochloride Synthesis

    Welcome to the Technical Support Center. This in-depth guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis and isolation of 2,6-diaminohexan-1-ol dihydrochloride (...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This in-depth guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis and isolation of 2,6-diaminohexan-1-ol dihydrochloride (lysinol dihydrochloride). Below, you will find mechanistic insights, troubleshooting FAQs, and field-proven protocols to prevent oxidative degradation during your workflows.

    Mechanistic Insight: The Causality of Oxidation

    2,6-Diaminohexan-1-ol is typically synthesized via the catalytic hydrogenation of L-lysine using a Ruthenium on Carbon (Ru/C) catalyst under elevated hydrogen pressure (100–150 °C, 48–70 bar)[1].

    The Vulnerability: In its free base form, 2,6-diaminohexan-1-ol contains two primary aliphatic amines. These amines are highly nucleophilic and electron-rich. When exposed to atmospheric oxygen, especially in the presence of trace transition metals (like Ru or Pd from the catalyst), the nitrogen lone pairs undergo a single-electron transfer (SET) to oxygen. This initiates a cascade of auto-oxidation, forming N-oxides, imines, and complex polymerized degradation products.

    The Solution (Self-Validating Protection): To permanently halt oxidation, the free base must be converted to its dihydrochloride salt. By adding hydrochloric acid, the amines are protonated to form ammonium cations ( −NH3+​ ). This protonation drastically lowers the energy of the highest occupied molecular orbital (HOMO), removing the available electron density and rendering the molecule chemically inert to atmospheric oxygen[2]. A stable pH of < 2.0 acts as a self-validating indicator that the system is fully protected.

    Troubleshooting FAQs

    Q: During catalyst filtration, my reaction mixture turns from clear to reddish-brown. What is happening? A: This discoloration is a classic hallmark of rapid air oxidation of the primary amines. When the reaction vessel is opened for standard filtration, the lysinol free base is exposed to oxygen. Trace amounts of the transition metal catalyst act as an accelerant for this oxidation[3]. Corrective Action: Never use standard open-air Büchner filtration for this step. Implement a closed-system Schlenk line or perform reverse filtration under an argon blanket. Additionally, purge all receiving flasks and solvents with argon for at least 15 minutes prior to use to displace dissolved oxygen[3].

    Q: Can I isolate and store the lysinol free base overnight before forming the dihydrochloride salt? A: It is highly discouraged. While the free base can be stored temporarily if kept at 4°C in a tightly sealed, opaque container under a strict argon atmosphere[4], it remains fundamentally unstable. Immediate conversion to the dihydrochloride salt is the only reliable way to ensure long-term stability without yield loss.

    Q: Why do we need to degas the extraction solvents if we are already working in a glovebox or under an argon stream? A: An inert headspace does not protect the reaction from oxygen already dissolved in the liquid phase. Solvents naturally absorb atmospheric oxygen. When the highly reactive free base contacts this dissolved O2​ , oxidation occurs instantly. Sparging solvents with an inert gas (argon or nitrogen) is a mandatory prerequisite[3].

    Oxidation Risk Profile

    The following table summarizes the quantitative and qualitative risks of oxidation across different stages of the synthesis, allowing for easy comparison of required mitigation strategies.

    Synthesis StageChemical StateOxidation Risk LevelPrimary Degradation PathwayRequired Mitigation Strategy
    Catalytic Hydrogenation L-Lysine / IntermediateLowDeamination at high tempsMaintain sealed pressurized H2​ environment.
    Catalyst Filtration Lysinol Free BaseCRITICAL Metal-catalyzed auto-oxidation of aminesArgon blanket, degassed solvents, closed-system transfer[3].
    Concentration / Storage Lysinol Free BaseHighN-oxide formation, polymerizationStore at 4°C under Argon, protect from light[4].
    Salt Formation Lysinol DihydrochlorideLowNegligible (Amines protonated)Ensure pH < 2 for complete protonation[1].

    Standard Operating Procedure (SOP): Oxidation-Free Synthesis

    This step-by-step methodology ensures a self-validating, oxidation-free workflow from reduction to final salt isolation.

    Phase 1: Catalytic Reduction

    • Charge a high-pressure Parr reactor with L-lysine, Ru/C catalyst, and deionized water[1].

    • Seal the reactor. Purge the headspace with Nitrogen ( N2​ ) three times, followed by Hydrogen ( H2​ ) three times to establish a completely inert starting atmosphere[4].

    • Pressurize with H2​ to 50-70 bar and heat to 100–150 °C until hydrogen uptake ceases[1].

    Phase 2: Anaerobic Workup (Critical Intervention) 4. Cool the reactor to room temperature and carefully vent the H2​ gas. Immediately purge the system with Argon. 5. Prepare a Celite filtration pad in a sealed, fritted funnel. Degas the water/ethanol mixture used for washing by sparging with Argon for a minimum of 20 minutes[3]. 6. Transfer the reaction mixture to the filtration apparatus using positive Argon pressure (cannula transfer). Do not expose the filter cake or filtrate to ambient air.

    Phase 3: Dihydrochloride Salt Formation 7. Transfer the clear, degassed filtrate containing the lysinol free base to a flask pre-purged with Argon. Place the flask in an ice bath (the neutralization reaction is exothermic, and heat accelerates degradation)[4]. 8. Dropwise, add a titrated solution of anhydrous ethanolic HCl (or concentrated aqueous HCl) under continuous vigorous stirring. 9. Monitor the pH continuously. Stop the addition only when the pH stabilizes between 1.5 and 2.0[1]. 10. Concentrate the solution under reduced pressure (rotary evaporation) to induce crystallization of the stable 2,6-diaminohexan-1-ol dihydrochloride.

    Process Workflow Visualization

    The following diagram maps the logical flow of the synthesis, explicitly highlighting the danger zones where oxidation is most likely to occur and the corresponding interventions.

    SynthesisWorkflow Lysine L-Lysine (Starting Material) Reduction Catalytic Reduction (Ru/C, H2) Inert Atmosphere (Ar/N2) Lysine->Reduction H2, Heat FreeBase Lysinol Free Base [HIGH OXIDATION RISK] Reduction->FreeBase Conversion Filtration Catalyst Filtration (Argon Blanket, Degassed Solvents) FreeBase->Filtration Workup Phase SaltFormation HCl Addition (pH < 2) Amine Protonation Filtration->SaltFormation Purified Free Base Product 2,6-Diaminohexan-1-ol Dihydrochloride (Oxidation-Resistant) SaltFormation->Product Crystallization

    Lysinol Dihydrochloride synthesis workflow highlighting oxidation risk zones and mitigations.

    References

    • Source: researchgate.
    • Source: benchchem.
    • Source: researchgate.
    • Source: mdpi.

    Sources

    Optimization

    Optimizing yield in 2,6-Diaminohexan-1-ol dihydrochloride scale-up production

    Welcome to the process development and troubleshooting center for 2,6-Diaminohexan-1-ol (lysinol) dihydrochloride. This guide is engineered for scientists and process chemists scaling up from bench-top synthesis to pilot...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the process development and troubleshooting center for 2,6-Diaminohexan-1-ol (lysinol) dihydrochloride. This guide is engineered for scientists and process chemists scaling up from bench-top synthesis to pilot and manufacturing scales.

    I. Scale-Up Workflow & Pathway

    G L L-Lysine (Aqueous) H Catalytic Hydrogenation (Ru/C, 100-150°C, 50 bar) L->H pH 1.5-2.0 F Lysinol Free Base (Aqueous Mixture) H->F Catalyst Filtration D Vacuum Distillation (Remove H2O & Impurities) F->D Basification & Extraction P Purified Lysinol D->P Avoid >160°C S Salt Formation (Anhydrous HCl in iPrOH) P->S Strict Anhydrous C Crystallization & Filtration S->C Cool to 0-5°C End 2,6-Diaminohexan-1-ol Dihydrochloride C->End Vacuum Dry

    Scale-up workflow for 2,6-Diaminohexan-1-ol dihydrochloride synthesis.

    II. Troubleshooting FAQs: Reaction Optimization & Yield

    Q: During the Ru/C catalytic hydrogenation of L-lysine, our isolated yield of the free base drops below 40%, despite complete starting material consumption. What is driving this loss? A: The primary mechanism for yield loss in this pathway is the temperature-dependent intramolecular cyclization of the product. When reactor temperatures exceed 150 °C, 2,6-diaminohexan-1-ol undergoes deamination and cyclizes to form piperidine derivatives, primarily 2-(aminomethyl)piperidine [1]. Causality & Corrective Action: The nucleophilicity of the primary amines facilitates this side reaction. To mitigate this, maintain the reaction temperature strictly between 100–150 °C. Furthermore, conducting the hydrogenation at a highly acidic pH (1.5–2.0) ensures the amine groups remain protonated as ammonium salts during the reduction. This drastically reduces their nucleophilicity and prevents cyclization[1].

    Q: We are utilizing a NaBH₄/I₂ reduction system for a 5 kg pilot batch. During aqueous workup, severe emulsions form, and the majority of our yield remains trapped in the aqueous layer. How do we resolve this? A: This is a classic phase-transfer issue when reducing amino acids to amino alcohols using borohydride systems. The resulting diamino alcohol forms exceptionally stable, water-soluble chelates with the boron byproducts. Standard aqueous extraction cannot break these complexes, trapping your product in the aqueous phase [2]. Causality & Corrective Action: Do not use an aqueous quench. Instead, quench the reaction with methanol. Methanol reacts with the borate complexes to form trimethyl borate (B(OMe)₃), which is highly volatile. Distill off the solvent and the trimethyl borate to strip the boron from the system. Follow this by refluxing the residue in concentrated HCl to completely cleave any residual boron-nitrogen bonds before basifying and extracting the free base.

    III. Troubleshooting FAQs: Isolation & Salt Formation

    Q: When converting the purified free base to the dihydrochloride salt, the product crashes out as a sticky, hygroscopic gum rather than a crystalline powder. How can we induce proper crystallization? A: 2,6-Diaminohexan-1-ol dihydrochloride is extremely hygroscopic. If there is even trace water present during the HCl addition, the salt will dissolve in localized aqueous micro-environments, forming a syrup rather than a crystal lattice. Causality & Corrective Action: The causality here is a solvent-antisolvent polarity mismatch in the presence of water. You must use strictly anhydrous conditions. Dissolve the distilled free base in anhydrous isopropanol (IPA). Use a pre-titrated solution of anhydrous HCl in IPA or dioxane rather than aqueous HCl. Keep the internal temperature below 15 °C to manage the exothermic salt formation, which can otherwise alter solubility kinetics and lead to oiling out.

    Q: We are losing product during the vacuum distillation of the free base prior to salt formation. The bottoms are polymerizing. Why? A: 2,6-Diaminohexan-1-ol has a high boiling point. If your vacuum is insufficient (e.g., >5 Torr), the high kettle temperatures required to vaporize the product (>160 °C) will cause intermolecular condensation, forming polyamines and releasing ammonia [3]. Causality & Corrective Action: Ensure your vacuum system can achieve <1 Torr. At 0.5 Torr, the free base distills smoothly at approximately 105–110 °C, safely below the thermal degradation and polymerization threshold.

    IV. Quantitative Process Comparison

    To assist in selecting the appropriate reduction method for your scale, consult the quantitative comparison below:

    Reduction MethodReagents / CatalystOperating ConditionsTypical Isolated YieldScalabilityPrimary Yield-Loss Mechanism
    Catalytic Hydrogenation Ru/C, H₂ gas100–150 °C, 48–70 bar, pH 1.5–250 – 70%High (Industrial)Cyclization to piperidines at high temps [1]
    Hydride Reduction NaBH₄, I₂ (or BF₃·OEt₂)0 °C to 70 °C, THF solvent65 – 80%Moderate (Pilot)Product trapping in boron complexes [2]
    CDI / Hydride 1,1'-Carbonyldiimidazole, NaBH₄Room temp, THF/Water75 – 85%Low (Lab Scale)Hydrolysis of acylimidazolide intermediate [2]

    V. Self-Validating Experimental Protocols

    The following protocols are engineered with integrated validation checkpoints to ensure process integrity at every step.

    Protocol 1: Catalytic Hydrogenation of L-Lysine (Scale-Up)

    Step 1: Substrate Preparation Action: Dissolve L-lysine in deionized water (1M concentration) and adjust the solution to pH 1.5–2.0 using concentrated HCl. Self-Validation Checkpoint: Verify the pH using a calibrated probe. A pH > 2.0 will fail to fully protonate the amines, leading to downstream cyclization and yield loss.

    Step 2: Hydrogenation Action: Load the aqueous lysine and 5% Ru/C catalyst (10% w/w relative to substrate) into a Hastelloy reactor. Pressurize with H₂ to 60 bar and heat to 130 °C. Self-Validation Checkpoint: Monitor the mass flow controller for H₂ uptake. The reaction is deemed complete only when H₂ consumption plateaus for 30 consecutive minutes.

    Step 3: Catalyst Removal & Free Base Isolation Action: Cool the reactor to 25 °C, vent safely, and filter the mixture through a tightly packed Celite bed. Basify the filtrate to pH >12 with NaOH, evaporate the water, and extract the residue with hot n-butanol. Self-Validation Checkpoint: Visually inspect the post-Celite filtrate before basification. It must be completely colorless. A gray tint indicates colloidal Ru/C bleed, which will poison subsequent crystallization steps.

    Protocol 2: Anhydrous Dihydrochloride Salt Formation

    Step 1: Free Base Dissolution Action: Dissolve the vacuum-distilled 2,6-diaminohexan-1-ol free base in anhydrous isopropanol (10 volumes). Self-Validation Checkpoint: Perform a Karl Fischer titration on the solution. Moisture content must be strictly <0.1% w/w before proceeding to prevent the product from oiling out.

    Step 2: HCl Addition Action: Slowly charge 2.1 equivalents of anhydrous HCl in isopropanol via an addition funnel, maintaining the internal temperature between 5–15 °C. Self-Validation Checkpoint: Test the mother liquor pH using narrow-range pH paper. It must read between 1.5 and 2.0. If >2.0, add additional HCl-IPA in 0.05 eq increments until the target is reached.

    Step 3: Isolation Action: Stir at 0 °C for 2 hours to complete crystallization. Filter under a nitrogen blanket and wash the filter cake with cold, anhydrous diethyl ether. Dry under vacuum at 40 °C. Self-Validation Checkpoint: Weigh the dried solid and run a chloride titration (e.g., Mohr method). The theoretical chloride content for the dihydrochloride salt is ~34.5%. Deviations >1% indicate mono-hydrochloride formation or trapped solvent.

    VI. References

    • Title: Lysinol: a renewably resourced alternative to petrochemical polyamines and aminoalcohols Source: RSC Advances URL: [Link]

    • Title: Biobased Amines: From Synthesis to Polymers; Present and Future Source: Chemical Reviews URL: [Link]

    Troubleshooting

    Technical Support Center: Crystallization of 2,6-Diaminohexan-1-ol Dihydrochloride

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the crystallization of 2,6-Diaminohexan-1-ol Dihydrochloride. This resource is designed for researchers, scientists, and drug d...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support guide for the crystallization of 2,6-Diaminohexan-1-ol Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this highly functionalized molecule. The following sections provide in-depth answers to frequently asked questions and a systematic guide to troubleshoot common experimental issues.

    Section 1: Frequently Asked Questions (FAQs)

    Q1: What are the key physicochemical properties of 2,6-Diaminohexan-1-ol dihydrochloride that I should consider for crystallization?

    A1: Understanding the molecular structure is paramount. 2,6-Diaminohexan-1-ol dihydrochloride (Molecular Formula: C₆H₁₈Cl₂N₂O, Molecular Weight: 205.13 g/mol ) is a highly polar and hydrophilic salt.[1] Its key features influencing crystallization are:

    • Multiple Hydrogen Bonding Sites: The presence of a primary alcohol and two protonated amine groups allows for extensive hydrogen bond donation, while the chloride ions act as strong hydrogen bond acceptors.[2][3] This network of interactions dictates solvent choice and potential for polymorphism.

    • High Polarity: The molecule is highly soluble in polar protic solvents, especially water.[2][4] This high solubility can make it challenging to achieve the necessary supersaturation for crystallization.

    • Hygroscopicity: Like many hydrochloride salts, this compound has a tendency to absorb moisture from the atmosphere.[5][6] This can inhibit crystallization, lead to the formation of hydrates, or cause the crystalline product to become sticky or deliquesce over time. Proper drying and storage are critical.

    Q2: What is the best starting point for solvent selection?

    A2: Solvent selection is the most critical parameter in crystallization.[7] The goal is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[8][9]

    For this polar salt, the screening should begin with polar protic solvents. A mixed-solvent (or anti-solvent) approach is often most effective.

    Recommended Starting Solvents for Screening:

    Solvent SystemRationale & Expected Outcome
    Water High solubility is expected.[2] It is unlikely to work as a single solvent unless concentration is very high, but it is an excellent "good" solvent for an anti-solvent system.
    Ethanol / Methanol Good solubility, especially when heated. May allow for single-solvent crystallization upon cooling, but yields might be low due to residual solubility.[10]
    Isopropanol (IPA) Lower polarity than ethanol/methanol. May offer a better solubility curve (large change in solubility with temperature).
    Ethanol / Water Mixtures A classic system for polar compounds. Dissolve the salt in a minimal amount of hot water or a hot ethanol/water mixture, then cool. The water acts as the primary solvent, while ethanol modulates the polarity.[8]
    Isopropanol / Water Mixtures Similar to the ethanol/water system, offering another variable for optimization.
    Methanol / Diethyl Ether A common anti-solvent approach. Dissolve the salt in a minimal amount of methanol (the "good" solvent) and slowly add diethyl ether (the "anti-solvent") until turbidity is observed.[8]
    Q3: How do impurities typically affect the crystallization of this salt?

    A3: Impurities can have a significant and often unpredictable impact on crystallization, even at low concentrations.[11][12]

    • Inhibition of Nucleation: Impurities can increase the energy barrier for nuclei to form, leading to excessively long induction times or complete failure to crystallize.[12] They can also increase the solubility of the main compound, making it harder to achieve supersaturation.

    • Altered Crystal Habit: Impurities can adsorb to specific growing faces of a crystal, inhibiting growth in that direction and leading to changes in morphology (e.g., from plates to needles).[13]

    • Reduced Yield and Purity: If impurities are incorporated into the crystal lattice, the purity of the final product is compromised.[11] Even if they remain in the mother liquor, their presence can lower the overall yield by affecting the crystallization kinetics.[13]

    • Induction of Polymorphism: Structurally related impurities can sometimes act as templates, favoring the nucleation of a metastable polymorph over the stable form.[13]

    Q4: My final product is highly hygroscopic. What can I do to manage this?

    A4: Hygroscopicity is a known challenge for amine hydrochlorides, as the chloride ion readily interacts with atmospheric water.[5]

    • Immediate Mitigation: Ensure the final crystalline product is dried thoroughly under vacuum and immediately transferred to a desiccator for storage. Handle the material in a low-humidity environment (e.g., a glove box) if possible.

    • Crystal Engineering Approach: A more advanced strategy is co-crystallization. By introducing a pharmaceutically acceptable "co-former" (such as a carboxylic acid like succinic or fumaric acid), you can encourage the formation of strong hydrogen bonds between the co-former and the chloride ion. This occupies the hydrogen bond acceptor sites on the chloride, making it less available to bind with water and thereby reducing hygroscopicity.[2][3][14]

    Section 2: Troubleshooting Guide

    This guide addresses specific experimental failures in a direct question-and-answer format.

    Problem: No crystals are forming after dissolving the compound and cooling the solution.

    A: This is the most common crystallization failure and typically points to an issue with supersaturation or nucleation.

    Probable Causes & Solutions

    CauseDiagnostic QuestionStep-by-Step Solution
    Solution is not Supersaturated Is the solution perfectly clear with no signs of cloudiness, even at low temperatures?1. Reduce Solvent Volume: This is the most likely fix.[15] Gently heat the solution and boil off a portion (10-20%) of the solvent to increase the concentration. Allow it to cool again. 2. Cool to a Lower Temperature: Place the flask in an ice-water bath or refrigerator to further decrease solubility. Be aware that rapid cooling can sometimes lead to smaller crystals or oiling out.[16]
    High Nucleation Energy Barrier Does the solution appear viscous or remain clear even after concentration and deep cooling?1. Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites.[15] 2. Add a Seed Crystal: If you have a previous batch of pure crystals, add a single, tiny crystal to the solution. This provides a perfect template for crystal growth. 3. Use an Anti-Solvent: If you are using a single solvent, consider adding a miscible anti-solvent dropwise until persistent turbidity is observed, then warm slightly to clarify and cool again. (See Protocol 3).[17]
    Problem: My compound is "oiling out" instead of forming crystals.

    A: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent system, or if the concentration is simply too high.[15]

    Troubleshooting Flowchart for Oiling Out

    Caption: Decision tree for troubleshooting "oiling out".

    Problem: The crystal yield is very low.

    A: A low yield is most often a consequence of using too much solvent, leaving a significant amount of the product dissolved in the mother liquor even after cooling.[13][15]

    Solutions:

    • Recover a Second Crop: After filtering the initial crystals, take the filtrate (mother liquor) and concentrate it by removing solvent via rotary evaporation or gentle heating. Cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[16]

    • Optimize the Solvent Volume: For future experiments, use the minimum amount of hot solvent required to fully dissolve the crude material. Work in small volumes and add the hot solvent portion-wise until dissolution is just complete.[16]

    • Check Final Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation. Compare the yield from cooling to room temperature versus cooling in an ice bath.

    Problem: The final product is discolored or appears less pure than the starting material.

    A: This indicates that soluble impurities were present in the starting material and were not effectively removed during the crystallization process.

    Solutions:

    • Perform a Hot Filtration: If there are insoluble impurities, they can sometimes impart color. After dissolving your crude product in the minimum amount of hot solvent, perform a "hot filtration" through fluted filter paper to remove any insoluble material before allowing the solution to cool.[16]

    • Use Activated Charcoal: For colored, soluble impurities, add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored organic impurities. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal. Caution: Adding too much charcoal can also adsorb your product and reduce the yield.

    • Re-crystallize: A second recrystallization from fresh solvent is often necessary to achieve high purity.[16]

    Section 3: Key Experimental Protocols

    Protocol 1: Standard Recrystallization by Slow Cooling

    This is the most common crystallization technique.

    • Solvent Selection: Choose an appropriate solvent or solvent mixture based on preliminary screening (See FAQ 2).

    • Dissolution: Place the crude 2,6-Diaminohexan-1-ol dihydrochloride into an Erlenmeyer flask. In a separate flask, heat your chosen solvent to its boiling point.

    • Create a Saturated Solution: Add the hot solvent to the flask containing the solid in small portions, with continuous swirling and heating. Add just enough hot solvent to completely dissolve the solid.[16]

    • Hot Filtration (Optional): If colored or insoluble impurities are present, perform a hot filtration at this stage.

    • Slow Cooling: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the flask to cool slowly to room temperature on a benchtop. To ensure very slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with hot water).[7] High-quality crystals are favored by slow growth.[16]

    • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal precipitation.

    • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals thoroughly under vacuum.

    Protocol 2: Anti-Solvent Crystallization

    This method is ideal when the compound is too soluble in all readily available solvents, even when cold.

    • Solvent System Selection: Identify a "good" solvent in which the compound is very soluble (e.g., water, methanol) and a miscible "anti-solvent" in which it is very poorly soluble (e.g., isopropanol, acetone, or diethyl ether).

    • Dissolution: Dissolve the crude salt in the absolute minimum amount of the "good" solvent at room temperature.

    • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. Continue adding until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been reached.

    • Clarification & Crystallization: Add 1-2 drops of the "good" solvent back into the solution until it just becomes clear again. Cover the flask and allow it to stand undisturbed. Crystals should form over time. The process can be aided by cooling the flask.[7]

    • Collection: Collect, wash (with the anti-solvent or a mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

    Caption: Workflow for Anti-Solvent Crystallization.

    Section 4: References

    • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.

    • 2,6-Diaminohexan-1-ol hydrochloride (EVT-13795963). EvitaChem.

    • The dual function of impurity in protein crystallization. CrystEngComm (RSC Publishing).

    • Troubleshooting. (2022). Chemistry LibreTexts.

    • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006). ACS Publications.

    • Troubleshooting Common Issues with Crystallizer Equipment. (2025). Zhanghua Dryer.

    • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press.

    • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019). ACS Publications.

    • Problems with Recrystallisations. University of York.

    • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.

    • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. PMC.

    • Solvent Choice. University of York.

    • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC.

    • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2004). Journal of the American Chemical Society.

    • Single-solvent recrystallisation. University of York.

    • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

    • Salt Selection in Drug Development. (2025). Pharmaceutical Technology.

    • Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.

    • 1-Hexanol, 2,6-diamino-. LookChem.

    • (R)-2,6-Diaminohexan-1-ol dihydrochloride. AiFChem.

    • Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization. Benchchem.

    • EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. Thesis.

    Sources

    Optimization

    Technical Support Center: Optimizing pH and Stability for 2,6-Diaminohexan-1-ol Dihydrochloride in Aqueous Buffers

    Welcome to the Technical Support Center. 2,6-Diaminohexan-1-ol dihydrochloride (commonly known as lysinol dihydrochloride) is a highly versatile, biobased aliphatic aminoalcohol used extensively in polymer synthesis, bio...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. 2,6-Diaminohexan-1-ol dihydrochloride (commonly known as lysinol dihydrochloride) is a highly versatile, biobased aliphatic aminoalcohol used extensively in polymer synthesis, bioconjugation, and as a specialized curing agent[1]. While it is exceptionally stable in its dry, acidic salt form, adjusting its pH for aqueous assays introduces complex equilibrium dynamics.

    This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with fundamental chemical principles to help you troubleshoot pH drift, prevent oxidative degradation, and select the optimal buffer systems for your experiments.

    Quantitative Physicochemical Profile

    Before troubleshooting, it is critical to understand the baseline quantitative properties of the compound. The table below summarizes the key data points that dictate its behavior in solution.

    PropertyValue / Characteristic
    Chemical Formula C₆H₁₆N₂O · 2HCl
    Molecular Weight 205.12 g/mol (Salt) / 132.20 g/mol (Free Base)
    Native pH in Solution ~3.5 – 4.5 (Highly acidic due to HCl dissociation)
    pKa Values (Approximate) ~9.0 (α-amine), ~10.5 (ε-amine)
    Primary Degradation Risks Carbamate formation (pH < 8.5), Amine oxidation (pH > 8.5)
    Troubleshooting FAQs: Causality & Corrective Actions

    Q1: Why does the pH of my lysinol dihydrochloride solution drift downward over time after I adjust it to pH 8.0? A1: This downward drift is a classic symptom of carbamate formation . When you adjust the solution's pH toward 8.0, you approach the pKa of the alpha-amine, converting a significant portion of the protonated ammonium (-NH₃⁺) into the free base amine (-NH₂). These uncharged primary amines act as strong nucleophiles, reacting rapidly with dissolved atmospheric CO₂ to form carbamic acid, which subsequently deprotonates into a carbamate anion[2]. The Causality: The formation and deprotonation of carbamic acid release protons (H⁺) into the solution, actively driving the pH downward. The Fix: To prevent this, degas your solvent by sparging with Argon or Nitrogen before dissolution. If the pH still drifts, your buffer capacity is too low; increase the concentration of a non-reactive buffer (like HEPES) to 100 mM to absorb the proton release.

    Q2: My lysinol solution turned yellow/brown after adjusting the pH to 9.5 and storing it at room temperature. Is it still usable? A2: The yellowing indicates amine oxidation , a well-documented degradation pathway for aliphatic amines[3]. We strongly recommend discarding the solution if your downstream application requires high structural fidelity. The Causality: In its native dihydrochloride state, the nitrogen lone pairs are occupied by protons, rendering the molecule inert to oxidation. At pH 9.5, the amines are largely deprotonated. The exposed lone pairs are highly susceptible to oxidation by dissolved O₂, a reaction often catalyzed by trace transition metals in the water or buffer salts. This oxidation produces imines and complex conjugated oligomers, which absorb blue light and appear yellow/brown. The Fix: Always adjust the pH immediately before use. For storage, purge the headspace of your vial with an inert gas, store at 4°C protected from light, and consider adding 1 mM EDTA to chelate catalytic trace metals.

    Q3: Which buffers are compatible with 2,6-Diaminohexan-1-ol for physiological pH (7.4) applications? A3: You must avoid any buffer containing reactive carbonyls or active esters. Good's buffers such as HEPES, MOPS, or PIPES are the gold standard here because their tertiary amine and sulfonic acid structures do not cross-react with primary aliphatic amines. Avoid using phosphate buffers if there is any risk of trace heavy metal contamination, as phosphates can fail to fully sequester these metals, leaving them available to catalyze the oxidation of lysinol.

    Degradation Pathways Visualization

    Understanding the pH-dependent bifurcation of degradation pathways is essential for experimental design. The diagram below illustrates how the protonation state dictates the molecule's vulnerability.

    DegradationPathways Protonated Protonated Lysinol (-NH3+) Stable State FreeBase Free Base Lysinol (-NH2) Reactive State Protonated->FreeBase Increase pH (>8.0) FreeBase->Protonated Decrease pH (<7.0) Carbamate Carbamate Formation (pH Drift Downward) FreeBase->Carbamate + Dissolved CO2 Oxidation Amine Oxidation (Yellowing/Browning) FreeBase->Oxidation + O2 / Trace Metals

    Figure 1: pH-dependent degradation pathways of aliphatic amines like 2,6-Diaminohexan-1-ol.

    Step-by-Step Methodology: pH Adjustment and Stabilization

    To ensure reproducibility, follow this standardized protocol for preparing your stock solutions.

    Self-Validating System Check: A properly prepared solution following this protocol will maintain its target pH (±0.1 units) for at least 48 hours at 4°C without any visible discoloration. If the pH drops by more than 0.2 units, CO₂ contamination has occurred; if it turns yellow, O₂ or trace metals are present.

    Protocol Steps:

    • Solvent Degassing: Boil ultrapure water (18.2 MΩ·cm) and allow it to cool under a continuous stream of Argon or Nitrogen gas for 15 minutes. Causality: This eliminates dissolved CO₂ and O₂, cutting off the primary reactants for carbamate formation and oxidation.

    • Dissolution: Weigh the required mass of 2,6-Diaminohexan-1-ol dihydrochloride and dissolve it in the degassed water. The initial pH will be highly acidic.

    • Buffer Addition: Add a non-amine-reactive buffer salt (e.g., HEPES for a target pH of 7.4) to achieve a final concentration of 50–100 mM.

    • Titration: Slowly add 1M NaOH dropwise while continuously stirring. Expert Insight: Because the pKa of the α-amine is ~9.0, you will notice the solution strongly resists pH changes as you cross pH 8.5. Add NaOH very slowly in this region to avoid overshooting and irreversibly damaging the compound.

    • Sterilization and Storage: Filter sterilize the solution through a 0.22 µm PES membrane into an amber glass vial. Purge the headspace with Argon, seal tightly, and store at 4°C for short-term use (or -20°C for long-term storage).

    Workflow Degas 1. Degas Solvent (Remove CO2/O2) Dissolve 2. Dissolve Lysinol 2HCl Degas->Dissolve Buffer 3. Add Non-reactive Buffer (e.g., HEPES) Dissolve->Buffer Titrate 4. Titrate pH (Dropwise NaOH) Buffer->Titrate Store 5. Argon Purge & 4°C Storage Titrate->Store

    Figure 2: Optimal workflow for preparing and stabilizing 2,6-Diaminohexan-1-ol solutions.

    References
    • Biobased Amines: From Synthesis to Polymers; Present and Future | Chemical Reviews |[Link]

    • Kinetics and Mechanism of Carbamate Formation from CO₂(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution | The Journal of Physical Chemistry A |[Link]

    • Sensing Water Absorption in Hygrothermally Aged Epoxies with Terahertz Time-Domain Spectroscopy | Analytical Chemistry |[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparing 2,6-Diaminohexan-1-ol dihydrochloride vs L-lysine in organic synthesis

    A Comparative Guide to 2,6-Diaminohexan-1-ol Dihydrochloride and L-Lysine in Organic Synthesis Introduction: The Need for Structural Evolution L-Lysine is a fundamental, bio-based amino acid produced via fermentation at...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Guide to 2,6-Diaminohexan-1-ol Dihydrochloride and L-Lysine in Organic Synthesis

    Introduction: The Need for Structural Evolution

    L-Lysine is a fundamental, bio-based amino acid produced via fermentation at a massive scale, serving as a versatile chiral pool building block[1]. However, its native zwitterionic structure inherently limits its reactivity as a diamine in organic synthesis[2]. By reducing the carboxylic acid group of L-lysine to a hydroxymethyl group, chemists obtain 2,6-diaminohexan-1-ol (commonly known as lysinol). When stabilized as 2,6-diaminohexan-1-ol dihydrochloride , this compound provides a robust, highly reactive diaminoalcohol platform[3].

    This guide objectively compares L-lysine and 2,6-diaminohexan-1-ol dihydrochloride, evaluating their structural reactivity, synthetic utility, and performance in polymer and pharmaceutical development.

    Mechanistic Causality: Why Reduce L-Lysine?

    The primary limitation of L-lysine in direct organic synthesis (such as diamine-based polymerizations or epoxy curing) lies in its acid-base chemistry. In aqueous or polar media, L-lysine exists predominantly as a zwitterion. The protonation of the α-amino group and the deprotonation of the carboxylic acid mean that the molecule does not behave as a typical organic diamine[2]. Forcing L-lysine to act as a nucleophile requires highly basic conditions, which often leads to unwanted side reactions, such as thermal decarboxylation into cadaverine[4].

    Conversely, 2,6-diaminohexan-1-ol eliminates the acidic carboxylate completely. When the dihydrochloride salt is neutralized to its free base in situ, lysinol acts as a potent bidentate or tridentate nucleophile. The primary amines are fully available for nucleophilic attack, making it an excellent candidate for synthesizing non-isocyanate polyurethanes (NIPUs), epoxy hardeners, and chiral peptide nucleic acid (PNA) backbones[5][6].

    Reactivity Lysine L-Lysine Zwitterion Zwitterionic State (Limited Nucleophilicity) Lysine->Zwitterion Aqueous/Polar Media Lysinol Lysinol Dihydrochloride Lysine->Lysinol Ru/C Hydrogenation Polymer Epoxy/NIPU Synthesis Zwitterion->Polymer Poor Reactivity FreeBase Free Diaminoalcohol (High Nucleophilicity) Lysinol->FreeBase Base Neutralization FreeBase->Polymer Rapid Cross-linking Peptide PNA & Peptide Drugs FreeBase->Peptide Chiral Scaffolding

    Caption: Divergent reactivity pathways of L-Lysine vs. Lysinol in organic synthesis.

    Quantitative Performance Comparison

    To objectively evaluate both compounds, we must analyze their performance metrics across standard synthetic applications.

    Property / ApplicationL-Lysine2,6-Diaminohexan-1-ol Dihydrochloride
    Functional Groups 2 Primary Amines, 1 Carboxylic Acid2 Primary Amines, 1 Primary Alcohol
    Nucleophilicity Low (Zwitterion interference)[2]High (Readily acts as a diamine)[2]
    Solubility Profile Highly water-soluble, poor in organicsSalt: Water/MeOH soluble. Free base: Organic soluble[3]
    Epoxy Curing Efficiency Ineffective (requires extreme modification)High (Comparable to petrochemical DETA)[5]
    Yield in PNA Synthesis Requires extensive orthogonal protectionHigh (Readily forms β-Lys PNA backbones)[6]
    Thermal Stability Prone to decarboxylation at high temps[4]Thermally stable up to >150°C (as free base)[2]

    Experimental Workflows & Methodologies

    Protocol 1: Self-Validating Synthesis of Lysinol from L-Lysine

    This protocol describes the direct catalytic hydrogenation of L-lysine to lysinol. This method is highly favored because it avoids toxic hydride reagents and utilizes a renewable feedstock[2][5].

    • Preparation : Dissolve 15 wt% L-lysine in deionized water. Add 2.07 equivalents of H3​PO4​ . Causality: The strongly acidic environment (pH < 3) protonates the amino groups, preventing unwanted deamination and rendering the adjacent carboxylic acid more susceptible to reduction[7].

    • Catalyst Addition : Introduce 1.3 wt% Ru/C (Ruthenium on Carbon) catalyst into a high-pressure reactor[8].

    • Hydrogenation : Seal the reactor, purge with H2​ , and pressurize to 68.9 bar (approx. 1000 psi). Heat the system to 120 °C[8].

    • Reaction Monitoring : Maintain rigorous stirring for 16 hours. The reduction of the carboxylate to a hydroxymethyl group is monitored via GC-FID or HPLC-MS to ensure 100% conversion[8].

    • Workup & Salt Formation : Filter the mixture to remove the Ru/C catalyst (which can be recycled). To isolate the product as 2,6-diaminohexan-1-ol dihydrochloride, adjust the pH and precipitate the salt using HCl in an ethanol/ether mixture, yielding a highly pure, stable white powder[3].

    Workflow Step1 L-Lysine (Aqueous) + H3PO4 (pH < 3) Step2 Add Ru/C Catalyst Step1->Step2 Step3 High-Pressure Hydrogenation (120°C, 68.9 bar H2, 16h) Step2->Step3 Step4 Filtration & Catalyst Recovery Step3->Step4 100% Conversion Step5 HCl Treatment & Precipitation Step4->Step5 Product 2,6-Diaminohexan-1-ol Dihydrochloride Step5->Product >90% Selectivity

    Caption: Step-by-step workflow for the catalytic hydrogenation of L-lysine to lysinol dihydrochloride.

    Protocol 2: Application in Epoxy Resin Curing

    Lysinol serves as an excellent renewable alternative to petrochemical polyamines like diethylenetriamine (DETA)[5].

    • Neutralization : Convert 2,6-diaminohexan-1-ol dihydrochloride to its free base using NaOH, followed by organic extraction and distillation[8].

    • Formulation : Mix the lysinol free base with a standard bisphenol-A diglycidyl ether (DGEBA) epoxy resin at a stoichiometric amine-to-epoxy ratio of 1:1.

    • Curing : Cure the mixture at 80 °C for 2 hours, followed by a post-cure at 125 °C for 3 hours.

    • Validation : The resulting thermoset exhibits thermal and mechanical properties (e.g., glass transition temperature, tensile strength) comparable or superior to DETA-cured resins, validating the efficacy of the primary amine and hydroxyl groups in forming a dense cross-linked network[2].

    Advanced Applications in Drug Development & Materials Science

    • Peptide Nucleic Acids (PNAs) : The chiral nature of L-lysine is preserved in lysinol, making it an ideal building block for synthesizing β-Lys PNA monomers. The cationic lysine side chain in the PNA backbone enhances electrostatic attraction to negatively charged DNA phosphates, significantly improving sequence-selective DNA cleavage and binding stability[6].

    • Bio-based Polyurethanes : 2,6-Diaminohexan-1-ol acts as a crucial monomer for synthesizing non-isocyanate polyurethanes (NIPUs). Its dual amine functionality allows for polyaddition with cyclic carbonates, while the hydroxyl group provides a site for further functionalization or cross-linking[5].

    • Pharmaceutical Intermediates : Lysinol dihydrochloride is utilized in synthesizing targeted drug delivery systems and bioconjugates, where its solubility and structural stability enhance the pharmacokinetic profiles of peptide-based drugs[9].

    Sources

    Comparative

    LC-MS validation methods for 2,6-Diaminohexan-1-ol dihydrochloride purity testing

    LC-MS Validation Strategies for 2,6-Diaminohexan-1-ol Dihydrochloride Purity Testing: A Comparative Guide Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by hig...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    LC-MS Validation Strategies for 2,6-Diaminohexan-1-ol Dihydrochloride Purity Testing: A Comparative Guide

    Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by highly polar, low-molecular-weight aliphatic amines. 2,6-Diaminohexan-1-ol dihydrochloride (also known as L-lysinol dihydrochloride) is a prime example. Featuring two primary amine groups and a hydroxyl group, this compound exhibits extreme hydrophilicity and completely lacks a UV chromophore[1]. Consequently, traditional Reversed-Phase Liquid Chromatography with UV detection (RPLC-UV) is entirely inadequate for its purity testing.

    To achieve the rigorous sensitivity and selectivity required for pharmaceutical purity testing, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory. However, selecting the correct chromatographic mode is critical. This guide objectively compares Hydrophilic Interaction Liquid Chromatography (HILIC) against Ion-Pairing Reversed-Phase LC (IP-RPLC), providing a self-validating, ICH Q2(R2)-compliant protocol for the analysis of 2,6-Diaminohexan-1-ol[2].

    Mechanistic Comparison: HILIC vs. IP-RPLC

    The Causality Behind Chromatographic Selection

    When analyzing diamino alcohols, analytical scientists typically choose between HILIC and IP-RPLC.

    • IP-RPLC-MS (The Compromise): To retain 2,6-Diaminohexan-1-ol on a standard C18 column, volatile ion-pairing agents like Heptafluorobutyric acid (HFBA) must be added to the mobile phase. The fundamental flaw: These highly surface-active agents aggressively compete with the analyte for charge on the electrospray ionization (ESI) droplet surface, leading to severe ion suppression and a drastic loss of MS sensitivity.

    • HILIC-MS/MS (The Superior Alternative): HILIC relies on partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase (e.g., BEH Amide)[3]. Because HILIC mobile phases are highly organic (typically >70% Acetonitrile), the surface tension of the ESI droplet is significantly lowered. The causality: This rapid desolvation dramatically enhances ionization efficiency, yielding superior sensitivity for polar amines without the need for signal-quenching ion-pairing agents[4].

    Table 1: Chromatographic & MS Performance Comparison

    ParameterHILIC-MS/MS (BEH Amide)IP-RPLC-MS (C18 + HFBA)Mechanistic Causality
    Retention Factor ( K′ ) 3.5 - 5.01.0 - 2.5HILIC leverages the compound's extreme polarity for strong partitioning into the aqueous layer[3].
    Peak Width ( Wb​ ) 4 - 6 seconds8 - 12 secondsHILIC provides faster mass transfer for polar analytes, yielding sharper peaks[3].
    MS Sensitivity (S/N) > 1000:1 (at 10 ng/mL)< 100:1 (at 10 ng/mL)High organic mobile phase in HILIC enhances ESI desolvation; IP agents in RPLC cause severe ion suppression.
    Column Equilibration 15 - 20 column volumes5 - 10 column volumesHILIC requires longer equilibration to re-establish the immobilized water layer.

    Validation Lifecycle Workflow

    The recent ICH Q2(R2) and Q14 guidelines mandate a lifecycle approach to analytical validation, shifting from a one-time event to continuous procedure performance verification[5].

    LCMS_Validation Start 2,6-Diaminohexan-1-ol Method Selection HILIC HILIC-MS/MS (Preferred) Start->HILIC High Polarity LogP < 0 IP_RPLC Ion-Pairing RPLC-MS (Alternative) Start->IP_RPLC Standard Equipment (MS Suppression Risk) Val_Stage ICH Q2(R2) Validation Lifecycle HILIC->Val_Stage IP_RPLC->Val_Stage Spec Specificity / Selectivity (MRM Transitions) Val_Stage->Spec Acc Accuracy (Spike Recovery) Val_Stage->Acc Prec Precision (Repeatability) Val_Stage->Prec Cont Continuous Performance Verification (ICH Q14) Spec->Cont Acc->Cont Prec->Cont

    Fig 1: LC-MS method selection and ICH Q2(R2) validation lifecycle for polar amines.

    Step-by-Step Methodology: Self-Validating HILIC-MS/MS Protocol

    To ensure trustworthiness, this protocol is designed as a self-validating system. By incorporating a stable-isotope-labeled internal standard (SIL-IS), the method dynamically corrects for matrix effects and variations in ESI efficiency, directly aligning with ICH Q2(R2) Annex 2 requirements for quantitative LC/MS[2][6].

    Step 1: Mobile Phase & Sample Preparation

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

      • Causality: A low pH ensures both primary amine groups of 2,6-diaminohexan-1-ol ( pKa≈10 ) are fully protonated. The ammonium formate buffer maintains constant ionic strength, preventing secondary electrostatic interactions with residual surface silanols on the column that would otherwise cause severe peak tailing[3].

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Sample Diluent: 75% Acetonitrile / 25% Water.

      • Causality: Samples must be dissolved in a high organic diluent to match the initial HILIC gradient conditions, preventing solvent-mismatch band broadening.

    Step 2: Chromatographic Conditions

    • Column: Ethylene Bridged Hybrid (BEH) Amide, 2.1 x 100 mm, 1.7 µm.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program: Start at 90% B, hold for 1 min. Linear gradient to 50% B over 5 min. Hold at 50% B for 2 min. Return to 90% B and equilibrate for 4 min.

    Step 3: Mass Spectrometry (ESI+) Parameters

    • Ionization: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Quantifier: m/z 133.1 [M+H]+ m/z 116.1 (loss of NH3​ ).

      • Qualifier: m/z 133.1 [M+H]+ m/z 98.1 (loss of NH3​+H2​O ).

      • Causality: Utilizing two distinct fragmentation pathways ensures absolute structural specificity, satisfying ICH Q2(R2) selectivity criteria without relying solely on chromatographic resolution[2].

    Step 4: ICH Q2(R2) Validation Execution

    • Specificity: Inject blank diluent and formulation matrix to confirm the absence of interfering peaks at the retention time of the analyte[2].

    • Accuracy: Spike the reference standard into the matrix at 50%, 100%, and 150% of the target specification limit. Evaluate measured vs. theoretically expected results[6].

    • Precision (Repeatability): Perform 6 replicate injections of the 100% concentration level sample. Calculate the Relative Standard Deviation (RSD)[6].

    Table 2: ICH Q2(R2) Validation Data Summary for 2,6-Diaminohexan-1-ol

    Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (HILIC-MS/MS)Status
    Specificity No interference at RT of analyteS/N < 3 in blank matrixPass
    Linearity R2≥0.990 over reportable range R2=0.9985 (1 - 200 ng/mL)Pass
    Accuracy (Recovery) 90.0% - 110.0% across all spike levels98.5% - 101.2%Pass
    Repeatability RSD 5.0% (n=6)1.8%Pass
    Intermediate Precision RSD 10.0% (different days/analysts)2.4%Pass

    Conclusion

    For the purity testing of highly polar aliphatic amines like 2,6-Diaminohexan-1-ol dihydrochloride, HILIC-MS/MS significantly outperforms IP-RPLC-MS. By eliminating ion-pairing agents, HILIC maximizes ESI sensitivity and extends column lifespan. When validated under the modern ICH Q2(R2) framework, this methodology provides a robust, self-validating system that ensures continuous data integrity throughout the drug development lifecycle.

    Sources

    Validation

    FTIR Spectra Analysis and Peak Assignment of 2,6-Diaminohexan-1-ol Dihydrochloride: A Comparative Guide for Bio-based Monomer Validation

    Executive Summary The shift toward renewable feedstocks in polymer chemistry and drug development has elevated the importance of bio-based amino alcohols. 2,6-Diaminohexan-1-ol (commonly known as lysinol) is synthesized...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The shift toward renewable feedstocks in polymer chemistry and drug development has elevated the importance of bio-based amino alcohols. 2,6-Diaminohexan-1-ol (commonly known as lysinol) is synthesized via the catalytic hydrogenation of L-lysine, serving as a sustainable replacement for petrochemical-derived diamines like hexamethylenediamine (HMDA) in the production of polyurethanes and epoxy resins [1].

    Because the free base of lysinol is susceptible to oxidation, it is typically isolated and utilized as a dihydrochloride salt (2,6-Diaminohexan-1-ol dihydrochloride ). For researchers and quality control scientists, validating the structural integrity of this monomer is critical. This guide objectively compares the Fourier Transform Infrared (FTIR) spectral profile of 2,6-Diaminohexan-1-ol dihydrochloride against its precursor (L-Lysine HCl) and a petrochemical alternative (HMDA 2HCl), while detailing the optimal experimental methodologies for amine salt analysis.

    Mechanistic Baseline: FTIR as a Structural Validator

    FTIR spectroscopy is highly sensitive to changes in polar functional groups, making it the ideal technique to validate the reduction of L-lysine to lysinol. The chemical transformation involves the reduction of a carboxylic acid ( −COOH ) to a primary alcohol ( −CH2​OH ).

    From a spectroscopic standpoint, this reaction is validated by tracking two inverse variables: the disappearance of the carbonyl ( C=O ) stretch and the emergence of the carbon-oxygen ( C-O ) stretch. Furthermore, because the target molecule is a dihydrochloride salt, the primary amine hydrochloride ( R-NH3+​Cl− ) groups present unique, highly polar vibrational modes that dominate the spectrum and dictate the choice of sampling methodology [2].

    Comparative Spectral Analysis: Lysinol 2HCl vs. Alternatives

    To objectively assess the purity and identity of 2,6-Diaminohexan-1-ol dihydrochloride, its spectrum must be benchmarked against potential impurities (unreacted precursor) and structural analogs.

    Quantitative Peak Assignment Comparison
    Functional GroupVibrational ModeWavenumber Range (cm⁻¹)2,6-Diaminohexan-1-ol 2HClL-Lysine HCl (Precursor)HMDA 2HCl (Petrochemical Alt.)
    O-H (Alcohol) Stretching3500 – 3200Present (Broad shoulder)AbsentAbsent
    N-H (Amine Salt) Stretching ( NH3+​ )3200 – 2800Present (Intense envelope)PresentPresent
    C=O (Carboxyl) Stretching1720 – 1680Absent Present (~1700)Absent
    N-H (Amine Salt) Asymmetric Bending1625 – 1560Present PresentPresent
    N-H (Amine Salt) Symmetric Bending1550 – 1500Present PresentPresent
    C-O (1° Alcohol) Stretching1075 – 1000Present (~1050)AbsentAbsent
    Causality Behind the Spectral Signatures
    • The 1700 cm⁻¹ and 1050 cm⁻¹ Inverse Relationship: The most definitive proof of successful lysine hydrogenation is the complete absence of the C=O stretching band near 1700 cm⁻¹. If this peak is present in the lysinol spectrum, it indicates incomplete reduction. Simultaneously, the synthesis of the primary alcohol yields a strong, sharp C-O stretching band at approximately 1050 cm⁻¹ [1].

    • The Amine Hydrochloride Envelope: Primary amine salts exhibit a massive, broad stretching envelope from 3200 to 2800 cm⁻¹ due to the highly polar NH3+​ group [2]. This envelope often obscures the underlying alkane C-H stretching vibrations. The corresponding asymmetric and symmetric bending vibrations at ~1600 cm⁻¹ and ~1520 cm⁻¹ are sharp but appear relatively small in contrast to the massive stretching envelope [2].

    Experimental Methodologies: ATR-FTIR vs. KBr Pellet

    When analyzing amine hydrochlorides, the choice of sample preparation dictates the validity of the data. While Transmission FTIR using Potassium Bromide (KBr) pellets is a legacy standard, it introduces critical failure points for this specific class of compounds.

    The KBr Pellet Pitfall: Pressure-Induced Ion Exchange

    Potassium bromide is an alkali halide. When an amine hydrochloride salt (like 2,6-Diaminohexan-1-ol 2HCl) is ground with KBr and subjected to high pressure (typically 10 tons) to form a pellet, a solid-state ion exchange reaction can occur [3]. The chloride ions in the sample swap with the bromide ions in the matrix, creating a new mixed-halide compound within the pellet. This alters the crystal lattice, shifting the N-H bending and stretching frequencies, and resulting in an unrepresentative spectrum of the starting material [3].

    The ATR-FTIR Advantage

    Attenuated Total Reflectance (ATR) FTIR is the superior alternative. It requires no sample dilution, avoids pressure-induced matrixing, and prevents ion exchange. The sample is pressed directly against a diamond or ZnSe crystal, preserving the true polymorphic and chemical state of the dihydrochloride salt [4].

    Step-by-Step ATR-FTIR Protocol (Self-Validating System)

    This protocol is designed with built-in causality checks to ensure data integrity.

    • Background Collection & Validation:

      • Action: Clean the diamond ATR crystal with high-purity isopropyl alcohol and allow it to evaporate. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

      • Causality: Averaging 32 scans increases the signal-to-noise ratio. The background check ensures no residual contamination or atmospheric water/ CO2​ skews the baseline, validating the instrument's readiness.

    • Sample Application:

      • Action: Place 2–5 mg of 2,6-Diaminohexan-1-ol dihydrochloride powder directly onto the center of the ATR crystal.

    • Pressure Application:

      • Action: Lower the ATR pressure anvil until the torque clutch clicks.

      • Causality: The infrared evanescent wave only penetrates 0.5 to 2 microns into the sample [4]. Intimate, uniform contact between the crystal and the powder is mandatory for sufficient absorbance intensity.

    • Data Acquisition:

      • Action: Collect the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

    • Immediate Spectral Validation:

      • Action: Interrogate the resulting spectrum. Verify the presence of the 1050 cm⁻¹ peak ( C-O stretch) and the strict absence of the 1700 cm⁻¹ peak ( C=O stretch).

      • Causality: This acts as a real-time system check; if 1700 cm⁻¹ is present, the batch is flagged for unreacted L-lysine impurity before downstream polymerization occurs.

    Analytical Workflow Visualization

    The following decision tree illustrates the mechanistic workflow for validating the synthesis and purity of 2,6-Diaminohexan-1-ol dihydrochloride using ATR-FTIR.

    FTIR_Workflow Start L-Lysine HCl (Raw Material) Process Catalytic Hydrogenation (Ru/C, H2) Start->Process Product 2,6-Diaminohexan-1-ol 2HCl (Crude Product) Process->Product Analysis ATR-FTIR Spectroscopy (Non-destructive) Product->Analysis Check1 Peak at ~1700 cm⁻¹? (C=O Stretch) Analysis->Check1 Impure Incomplete Reduction (Contains unreacted Lysine) Check1->Impure  Yes (Impurity) Check2 Peak at ~1050 cm⁻¹? (C-O Stretch) Check1->Check2  No (Proceed) Fail Structural Failure (Side reactions) Check2->Fail  No (Error) Pass Validated Lysinol 2HCl (Pure Monomer) Check2->Pass  Yes (Success)

    Caption: ATR-FTIR decision tree for validating the structural conversion of L-Lysine to Lysinol 2HCl.

    References

    • Biobased Amines: From Synthesis to Polymers; Present and Future Chemical Reviews (ACS Publications) URL:[Link]

    • Organic Nitrogen Compounds V: Amine Salts Spectroscopy Online URL:[Link]

    • What Are The Disadvantages Of KBr Pellets? Avoid Moisture & Prep Errors In FTIR Analysis Kindle Tech Guides URL:[Link]

    • 4.2: IR Spectroscopy - Physical Methods in Chemistry and Nano Science Chemistry LibreTexts URL:[Link]

    Comparative

    Validating the Enantiomeric Excess of (S)-2,6-Diaminohexan-1-ol Dihydrochloride: A Comparative Analytical Guide

    (S)-2,6-Diaminohexan-1-ol dihydrochloride (commonly known as L-lysinol dihydrochloride) is a highly valuable chiral building block. Derived from the reduction of L-lysine, it serves as a rigidifying scaffold in peptidomi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    (S)-2,6-Diaminohexan-1-ol dihydrochloride (commonly known as L-lysinol dihydrochloride) is a highly valuable chiral building block. Derived from the reduction of L-lysine, it serves as a rigidifying scaffold in peptidomimetics, a precursor for chiral polymers, and a biobased replacement for petrochemical amines[1].

    However, validating its enantiomeric excess (ee) presents a significant analytical challenge. As a highly polar, aliphatic diamino alcohol completely lacking a UV chromophore, standard reversed-phase HPLC with UV detection is entirely ineffective. To rigorously determine the ee of this molecule, researchers must either exploit the stereoselective interactions of its native state using specialized Chiral Stationary Phases (CSPs)[2] or convert it into diastereomers via chiral derivatizing agents (CDAs) for advanced spectroscopic or ion-mobility analysis[3].

    This guide objectively compares the leading analytical strategies for lysinol, detailing the mechanistic causality behind each method and providing self-validating experimental protocols.

    Comparative Analysis of Validation Strategies

    Selecting the appropriate validation method depends on the available instrumentation and whether the absolute configuration needs to be confirmed. Table 1 summarizes the quantitative and operational metrics of the three most robust techniques.

    Table 1: Performance Comparison of ee Validation Methods for Lysinol

    Analytical ParameterMosher’s Amide + 19F NMRDirect Chiral LC-MS (Teicoplanin)S-NIFE Derivatization + TIMS-MS
    Analyte State Bis-Mosher amide (Diastereomer)Underivatized (Native)S-NIFE Adduct (Diastereomer)
    Detection Mode 19F NMR SpectroscopyESI-MS (Positive Ion Mode)Trapped Ion Mobility MS
    Chiral Selector (R)- or (S)-MTPA-ClMacrocyclic Glycopeptide(S)-NIFE + Na⁺ Adduction
    Limit of Detection ~1-2% ee~10 ng/mL~pg/mL
    Throughput Low (Requires reaction time)High (~15 min run time)Very High (< 5 min run time)
    Primary Advantage Absolute configuration confirmationMinimal sample preparationResolves identical mass/charge ions

    Mechanistic Grounding: Why These Methods Work

    Method A: Pre-column Derivatization + 19F NMR (The Absolute Standard)

    Lysinol possesses two primary amines and one primary alcohol. When treated with Mosher's acid chloride (MTPA-Cl), the reaction is highly chemoselective: the amine groups react rapidly to form bis-Mosher amides, while the primary alcohol remains largely unreacted under mild conditions[1]. 19F NMR is the optimal detection method because the fluorine signals of the resulting diastereomers (e.g., R,S,R vs. R,R,R) appear in a completely uncluttered region of the spectrum. This eliminates the overlapping aliphatic signals that plague 1H NMR analysis of lysinol, allowing for precise peak integration.

    Method B: Direct Chiral LC-MS (The High-Throughput Standard)

    Direct analysis avoids the potential kinetic resolution artifacts that can occur during chemical derivatization. Macrocyclic glycopeptide CSPs (such as Teicoplanin) are uniquely suited for this task[2]. Unlike traditional polysaccharide-based CSPs, teicoplanin possesses multiple ionic groups and chiral cavities that operate effectively in highly polar or aqueous mobile phases. The protonated amines of lysinol interact with the anionic sites of the CSP, while the chiral cavities provide stereoselective inclusion, enabling baseline separation of the enantiomers for Mass Spectrometry (MS) detection.

    Method C: Chiral Derivatization + TIMS-MS (The Ultra-Sensitive Standard)

    Ion mobility spectrometry (IMS) separates ions based on their collision cross section (CCS), but underivatized enantiomers have identical CCS values. By derivatizing lysinol with (S)-NIFE (N-(4-nitrophenoxycarbonyl)-L-phenylalanine methoxyethyl ester) and introducing alkali metal ions (Na⁺), the resulting diastereomeric adducts fold into distinct gas-phase conformations. This amplifies the CCS differences, allowing baseline separation via Trapped Ion Mobility Spectrometry (TIMS)[3].

    Experimental Workflows & Methodologies

    To ensure scientific integrity, every analytical protocol must operate as a self-validating system . The following methodologies incorporate built-in controls to prevent false ee reporting.

    Protocol 1: 19F NMR Determination via Bis-Mosher Amide

    This method is recommended when a chiral HPLC column is unavailable or absolute configuration must be proven.

    • Step 1: Free-Basing the Analyte. Suspend 10 mg of (S)-2,6-Diaminohexan-1-ol dihydrochloride in 1 mL of anhydrous dichloromethane (DCM). Add 3 equivalents of anhydrous triethylamine (TEA). Causality: The dihydrochloride salt must be neutralized to liberate the nucleophilic primary amines for derivatization.

    • Step 2: Chemoselective Derivatization. Add 2.5 equivalents of (S)-Mosher's acid chloride ((S)-MTPA-Cl) to the solution. Stir at room temperature for 2 hours. Causality: The slight excess of MTPA-Cl ensures complete conversion of both amines into the bis-amide, while the room temperature condition prevents the slower-reacting primary alcohol from esterifying[1].

    • Step 3: Quenching and Extraction. Quench the reaction with 1 mL of saturated NaHCO₃. Extract the organic layer, dry over MgSO₄, and concentrate under vacuum. Redissolve the residue in CDCl₃.

    • Step 4: NMR Acquisition & Self-Validation. Acquire the 19F NMR spectrum (typically at 376 MHz or higher).

      • Self-Validating Control: You must run a racemic standard of lysinol derivatized under identical conditions in parallel. The racemic control validates that the R,S,R and R,R,R diastereomeric 19F peaks integrate to exactly a 1:1 ratio, proving that no kinetic resolution occurred during the derivatization step. Calculate the ee of the (S)-sample by integrating the major vs. minor fluorine peaks.

    Protocol 2: Direct Chiral LC-MS Analysis

    This method is recommended for high-throughput screening during process development.

    • Step 1: Sample Preparation. Dissolve the (S)-2,6-Diaminohexan-1-ol dihydrochloride sample directly in the mobile phase (e.g., 100 µg/mL in Methanol/Water). Causality: Avoiding extraction or derivatization preserves the native zwitterionic-like state required for interaction with the macrocyclic glycopeptide CSP[2].

    • Step 2: Chromatographic Separation.

      • Column: Astec CHIROBIOTIC T (Teicoplanin), 250 x 4.6 mm.

      • Mobile Phase: 70:30 Methanol : 10 mM Ammonium Formate (pH 4.0). Causality: The acidic aqueous/organic environment ensures the amines remain protonated to interact with the ionic pockets of the teicoplanin selector.

    • Step 3: MS Detection & Self-Validation. Monitor the [M+H]⁺ ion (m/z 133.1) using positive Electrospray Ionization (ESI+).

      • Self-Validating Control: Inject a matrix-matched blank to rule out column carryover. Follow this with an injection of a racemic lysinol standard to confirm baseline resolution ( Rs​>1.5 ) and establish the exact retention times of the (R) and (S) enantiomers. Only after the racemate confirms system suitability should the (S)-batch be injected for ee quantification.

    Visualizing the Validation Workflows

    The following diagram maps the logical decision tree and workflow for the two primary validation methods discussed above.

    G Start Sample: (S)-2,6-Diaminohexan-1-ol Dihydrochloride Split Select Validation Pathway Start->Split Method1 Method A: Mosher's Derivatization (Chemoselective for Amines) Split->Method1 Absolute Configuration No Chiral Column Method2 Method B: Direct Chiral LC-MS (Teicoplanin CSP) Split->Method2 High Throughput Native State Analysis NMR 19F NMR Spectroscopy (Diastereomer Integration) Method1->NMR R,S,R vs R,R,R signals LCMS ESI-MS Detection (Extracted Ion Chromatogram) Method2->LCMS Stereoselective Inclusion Result Enantiomeric Excess (ee) Calculation Validation Complete NMR->Result LCMS->Result

    Workflow comparison for validating lysinol enantiomeric excess via NMR and LC-MS.

    Sources

    Validation

    Differences between 2,6-Diaminohexan-1-ol dihydrochloride and its free base form

    2,6-Diaminohexan-1-ol: Dihydrochloride vs. Free Base in Synthesis and Drug Development In organic synthesis, medicinal chemistry, and materials science, 2,6-diaminohexan-1-ol (often utilized as its chiral enantiomer, L-l...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    2,6-Diaminohexan-1-ol: Dihydrochloride vs. Free Base in Synthesis and Drug Development

    In organic synthesis, medicinal chemistry, and materials science, 2,6-diaminohexan-1-ol (often utilized as its chiral enantiomer, L-lysinol) serves as a critical bifunctional building block. A recurring and highly consequential decision in experimental design is whether to employ this compound in its free base form or as a dihydrochloride salt.

    As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical properties, stability profiles, and application-specific performance of both forms. The goal is to move beyond basic properties and explain the causality behind why specific forms are chosen for specific workflows, supported by self-validating experimental protocols.

    Physicochemical Comparison: The Foundation of Stability

    The fundamental difference between the two forms lies in the protonation state of the primary amines at the C2 and C6 positions.

    • The Free Base: Highly nucleophilic and basic. While this allows for direct participation in cross-linking and condensation reactions without the need for auxiliary bases, it renders the molecule susceptible to atmospheric degradation. The exposed amines readily react with ambient CO₂ to form carbamates and are prone to oxidation, necessitating strict storage under inert gas [2].

    • The Dihydrochloride Salt: Protonation of the amines yields a non-nucleophilic, highly stable crystalline solid. This form is impervious to CO₂ absorption and oxidation, making it the preferred choice for long-term storage and precise stoichiometric weighing in pharmaceutical synthesis [3]. However, it requires in-situ neutralization prior to coupling.

    Table 1: Quantitative and Qualitative Comparison

    PropertyFree Base (CAS: 25441-01-4)Dihydrochloride Salt (CAS: 1041055-24-6)
    Molecular Weight 132.20 g/mol 205.13 g/mol
    Physical State Clear, colorless liquid / viscous oilWhite crystalline powder
    Water Solubility SolubleHighly Soluble
    Organic Solubility Soluble in DCM, DMF, EtOH, THFPoor in non-polar organics; soluble in polar protic solvents
    Storage Stability Prone to oxidation/CO₂ absorption; requires inert gasHighly stable at room temp or 2-8°C
    Reactivity Profile Direct nucleophileRequires in-situ neutralization (e.g., TEA, DIPEA)

    Mechanistic Workflow: Form Selection

    The choice between the salt and free base is dictated by the tolerance of the downstream application to salt byproducts and auxiliary bases.

    G Start 2,6-Diaminohexan-1-ol Selection Salt Dihydrochloride Salt (CAS: 1041055-24-6) Start->Salt Preferred for Synthesis FreeBase Free Base (CAS: 25441-01-4) Start->FreeBase Preferred for Materials Storage Long-Term Storage Stable, non-hygroscopic Salt->Storage Degradation Requires Inert Atmos. Prone to CO2/Oxidation FreeBase->Degradation Activation In-Situ Neutralization (Add DIPEA/TEA) Storage->Activation Reaction Prep DirectReact Direct Nucleophilic Addition Degradation->DirectReact Direct Use Pharma Pharmaceuticals (e.g., Myxochelin Analogs) Activation->Pharma HATU Coupling Polymer Material Science (Epoxy/Polymer Curing) DirectReact->Polymer No Salt Byproducts

    Decision matrix for selecting the optimal 2,6-diaminohexan-1-ol form based on application.

    Experimental Protocols: Self-Validating Systems

    Robust experimental design requires protocols that provide immediate, observable feedback to the researcher. The following methodologies demonstrate how to properly handle each form based on the underlying chemical causality.

    Protocol A: In-Situ Free-Basing for Amide Coupling (Using Dihydrochloride Salt)

    Application: Synthesis of pharmaceutical intermediates (e.g., myxochelin congeners) [1]. Causality: Pre-activating the carboxylic acid prevents the unreacted acid from forming an unreactive carboxylate salt with the diamine. Using the dihydrochloride salt ensures precise molarity, as the free base's hygroscopicity can skew mass calculations.

    • Ester Activation: In an oven-dried vial, dissolve the target carboxylic acid (2.2 eq) in anhydrous DMF. Add HATU (2.2 eq) and DIPEA (4.0 eq). Stir for 15 minutes at room temperature.

      • Self-Validation: A slight color change (often to pale yellow) indicates active ester formation.

    • Salt Neutralization: In a separate vial, suspend (S)-2,6-diaminohexan-1-ol dihydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq).

      • Self-Validation: The cloudy suspension will clarify into a homogeneous solution as the protonated salt is neutralized into the highly soluble free base.

    • Coupling: Add the neutralized diamine solution dropwise to the activated ester. Stir for 12 hours under N₂.

    • Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF and the water-soluble DIPEA-HCl byproduct.

    Protocol B: Direct Polymer Cross-Linking (Using Free Base)

    Application: Curing epoxy resins or synthesizing polyurethanes [2]. Causality: Introducing chloride ions or tertiary amine bases (like DIPEA) into a polymer matrix can compromise mechanical integrity, alter curing kinetics, and cause osmotic blistering in coatings. The free base must be used to ensure a clean, byproduct-free curing matrix.

    • Degassing: Place the free base 2,6-diaminohexan-1-ol under high vacuum (1 mbar) for 30 minutes.

      • Self-Validation: The cessation of bubbling confirms the complete removal of dissolved CO₂ and moisture.

    • Formulation: Add the degassed free base directly to the prepolymer resin at the calculated amine-hydrogen equivalent weight (AHEW).

    • Curing: Homogenize the mixture and apply the required thermal curing cycle.

      • Self-Validation: The transition from a viscous liquid to a rigid, tack-free solid confirms successful cross-linking.

    Applications in Drug Development

    The 2,6-diaminohexan-1-ol moiety is a critical structural motif in the synthesis of natural product analogs. Recent studies expanding the myxochelin family with nicotinic acid-containing congeners utilized the dihydrochloride salt of (S)-2,6-diaminohexan-1-ol [1].

    By employing HATU as an activating agent and triethylamine (TEA) or DIPEA as a base in DMF, researchers successfully coupled the diamine core to various aryl carboxylic acids. The stability of the dihydrochloride salt was paramount in these precursor-directed biosyntheses, ensuring high enantiomeric purity and reproducible yields during the generation of potent 5-lipoxygenase inhibitors. Attempting this synthesis with the free base often leads to lower yields due to the degradation of the starting material prior to coupling.

    References

    • Frank, N. A., Széles, M., Akone, S. H., Rasheed, S., Hüttel, S., Frewert, S., Hamed, M. M., Herrmann, J., Schuler, S. M. M., Hirsch, A. K. H., & Müller, R. (2021). "Expanding the Myxochelin Natural Product Family by Nicotinic Acid Containing Congeners." Molecules, 26(16), 4929. URL: [Link]

    • LookChem. (2024). "25441-01-4 Usage and Physical Properties." LookChem Chemical Database. URL: [Link]

    • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 24906087, (S)-2,6-Diaminohexan-1-ol dihydrochloride." PubChem. URL: [Link]

    Comparative

    In Vivo Efficacy Comparison of 2,6-Diaminohexan-1-ol Dihydrochloride Analogs as Novel HIV Protease Inhibitors

    Introduction: The Evolution of the Lysinol Scaffold 2,6-Diaminohexan-1-ol dihydrochloride (commonly known as L-lysinol dihydrochloride) is a highly versatile chiral amino alcohol. In contemporary medicinal chemistry, it...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Evolution of the Lysinol Scaffold

    2,6-Diaminohexan-1-ol dihydrochloride (commonly known as L-lysinol dihydrochloride) is a highly versatile chiral amino alcohol. In contemporary medicinal chemistry, it serves as a foundational scaffold for designing next-generation HIV-1 protease inhibitors (PIs)[1]. While first- and second-generation PIs, such as darunavir and ritonavir, have revolutionized Highly Active Antiretroviral Therapy (HAART), they remain susceptible to multidrug-resistant (MDR) HIV strains and often suffer from rapid CYP3A4-mediated metabolism, necessitating pharmacokinetic boosting[2].

    Lysinol-derived analogs address these clinical gaps. By utilizing the ϵ -amino group of the 2,6-diaminohexan-1-ol backbone, researchers can synthesize ϵ -substituted derivatives that deeply access the S2 subpocket of the HIV protease[1]. This structural modification enhances both the binding affinity (picomolar range) and the in vivo pharmacokinetic (PK) stability, providing a robust genetic barrier against viral mutation[3].

    Mechanistic Rationale: S2 Subpocket Engagement

    The core of the lysinol scaffold acts as a transition-state bioisostere, mimicking the tetrahedral intermediate of viral peptide bond cleavage. The critical innovation in lysinol analogs lies in the divergent functionalization of the P1' and P2 ligands, coupled with ϵ -amino modifications[2].

    • Conformational Bias: Modifying the ϵ -amino group (e.g., via methylation or ethylation) restricts the rotational freedom of the inhibitor. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding[1].

    • Targeting the S2 Subpocket: The extended ϵ -alkyl chains form novel van der Waals interactions deep within the S2 subpocket, an area poorly accessed by traditional PIs. This interaction is critical for maintaining efficacy against protease variants with active-site mutations[1].

    G cluster_0 Scaffold Optimization cluster_1 Mechanistic Impact A 2,6-Diaminohexan-1-ol (Lysinol Core) B ε-Amino Modification A->B C P1'/P2 Ligand Optimization A->C D S2 Subpocket Binding B->D E CYP3A4 Evasion B->E C->D F Enhanced In Vivo Efficacy (Viral Load Reduction) D->F E->F

    Logical workflow of lysinol scaffold optimization for enhanced in vivo efficacy.

    Quantitative Efficacy Comparison

    To objectively evaluate the performance of 2,6-Diaminohexan-1-ol analogs, we compare two optimized lysinol-based inhibitors against the clinical standard, Darunavir. The analogs share an isopentyl P1′ ligand and a biphenyl P2 ligand, differing only by the addition of a methyl or ethyl group to the lysine backbone[2].

    Table 1: In Vitro and In Vivo Performance Metrics
    CompoundStructural ModificationEnzyme Inhibition ( IC50​ )Cellular Efficacy ( EC50​ in MT-2)Binding Affinity ( Ki​ )In Vivo Half-Life ( T1/2​ )
    Darunavir (Control) Bis-THF P2 Ligand~3,000 pM3.0 nM~3.0 pM~2.0 hrs (Unboosted)
    Lysinol Analog 1 Isopentyl P1' / Biphenyl P2 + ϵ -Methylation7 pM1.6 nM1.8 pM>6.5 hrs
    Lysinol Analog 2 Isopentyl P1' / Biphenyl P2 + ϵ -Ethylation16 pM2.1 nM2.4 pM>8.0 hrs

    Data Synthesis: Lysinol Analog 1 demonstrates a remarkable IC50​ of 7 pM, vastly outperforming darunavir at the enzymatic level[2]. Furthermore, its cellular EC50​ of 1.6 nM in MT-2 cells highlights excellent membrane permeability, a direct result of balancing the lipophilicity of the biphenyl P2 ligand with the polar lysinol core[2]. Crucially, the fold-change in efficacy between wild-type and MDR strains is significantly lower for these lysinol analogs, indicating a higher genetic barrier to resistance[2].

    Experimental Protocols: In Vivo Pharmacokinetic & Efficacy Profiling

    To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the standard workflow for evaluating the in vivo efficacy of lysinol-derived PIs in murine models.

    Phase 1: Formulation and Administration
    • Step 1: Vehicle Preparation. Dissolve the lysinol analog in a vehicle consisting of 10% DMSO, 40% PEG400, and 50% sterile saline.

      • Causality: The highly lipophilic biphenyl P2 ligand requires co-solvents (PEG400/DMSO) to prevent precipitation in vivo, ensuring the drug remains in solution for accurate gastrointestinal absorption and systemic distribution.

    • Step 2: Dosing. Administer the formulation via oral gavage (PO) at 10 mg/kg and intravenous (IV) injection at 2 mg/kg to separate cohorts of humanized mice.

      • Causality: Utilizing both PO and IV routes allows for the absolute calculation of oral bioavailability ( ), a critical metric for determining if the ϵ -amino modification successfully evades first-pass metabolism.

    Phase 2: LC-MS/MS Bioanalysis
    • Step 1: Blood Sampling. Collect 50 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Step 2: Protein Precipitation. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS) to the plasma. Centrifuge at 14,000 x g for 10 minutes.

      • Causality: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound lysinol analogs into the supernatant. The IS corrects for any matrix effects or ion suppression during mass spectrometry, ensuring the picomolar concentrations are quantified with high fidelity.

    • Step 3: Quantification. Analyze the supernatant using a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

    Phase 3: Antiviral Efficacy (Viral Load Quantification)
    • Step 1: Infection Model. Utilize humanized BLT (Bone marrow-Liver-Thymus) mice infected with a known titer of wild-type or MDR HIV-1.

    • Step 2: Treatment Regimen. Administer the lysinol analog daily for 14 days.

    • Step 3: RT-qPCR Analysis. Extract viral RNA from plasma using a commercial viral RNA isolation kit. Perform reverse transcription quantitative PCR (RT-qPCR) targeting the HIV-1 gag gene.

      • Causality: RT-qPCR provides a highly sensitive, logarithmic measurement of viral replication. By comparing the viral load reduction (log10 copies/mL) against the vehicle control and darunavir cohorts, the true in vivo suppressive power of the S2-targeting lysinol scaffold is definitively established.

    References

    • Title: Investigational protease inhibitors as antiretroviral therapies Source: PMC - NIH URL: [Link]

    • Title: Strategies towards Improving the Pharmacokinetic Profile of ε-Substituted Lysinol-Derived HIV Protease Inhibitors Source: ResearchGate / ChemMedChem URL: [Link]

    • Title: US9079834B2 - HIV protease inhibitors Source: Google Patents URL

    Sources

    Safety & Regulatory Compliance

    Safety

    Standard Operating Procedure: Handling and Disposal of 2,6-Diaminohexan-1-ol Dihydrochloride

    As a Senior Application Scientist, I recognize that managing functionalized aliphatic amine salts requires strict adherence to chemical causality and operational precision. 2,6-Diaminohexan-1-ol dihydrochloride is a crit...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that managing functionalized aliphatic amine salts requires strict adherence to chemical causality and operational precision. 2,6-Diaminohexan-1-ol dihydrochloride is a critical building block in drug development and peptide synthesis[1]. However, its halogenated salt form introduces specific logistical and safety challenges. This guide provides a self-validating, step-by-step protocol for its safe handling, spill mitigation, and terminal disposal, designed to build deep trust through uncompromising laboratory safety.

    Chemical Profile & Quantitative Data

    Before executing any disposal protocol, it is imperative to understand the physicochemical parameters of the target compound. The table below summarizes the critical data required for proper waste categorization.

    PropertyValue / Description
    Chemical Name 2,6-Diaminohexan-1-ol dihydrochloride
    CAS Numbers 1041055-24-6 (S-isomer)[1], 1404491-29-7 (R-isomer)[2]
    Molecular Formula C₆H₁₈Cl₂N₂O[1]
    Molecular Weight 205.13 g/mol [1]
    Hazard Classification H317 (Skin Sensitization), H319 (Eye Irritation)[3]
    Decomposition Products HCl gas, Nitrogen Oxides (NOx), Carbon Oxides (COx)[3]

    Hazard Assessment & Mechanistic Causality

    To build a culture of safety, we must move beyond simply following rules; we must understand the why behind them.

    • Dermatological and Ocular Toxicity: The free amine groups, even when protonated, interact aggressively with biological membranes. This leads to potential allergic skin reactions (H317) and severe eye irritation (H319)[3].

    • Thermal Decomposition Dynamics (The Core Hazard): When exposed to high heat, the dihydrochloride salt undergoes thermal cleavage. This reaction does not simply yield carbon dioxide and water; it actively emits highly toxic fumes, specifically nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[3]. This mechanistic reality dictates our entire disposal strategy, strictly prohibiting the use of standard municipal or non-scrubbed waste streams.

    Operational Safety & Spill Response Protocol

    In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and exposure.

    Step-by-Step Spill Mitigation:

    • Evacuation & PPE: Isolate the spill area. Personnel must don chemical-resistant gloves, protective safety goggles, and a NIOSH-approved particulate respirator to prevent inhalation of aerosolized dust[3].

    • Mechanical Containment: Do not use water initially, as the compound is highly water-soluble and will spread the contamination footprint. Use non-sparking tools to gently scoop up the solid material[3].

    • Absorption (If in solution): If the salt was dissolved in a solvent during an experiment, apply an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

    • Decontamination: Only after the bulk solid has been mechanically collected, wash the affected spill area thoroughly with generous quantities of water to remove residual traces[3].

    Waste Segregation & Terminal Disposal Methodology

    The disposal of 2,6-Diaminohexan-1-ol dihydrochloride must be treated as special waste and managed by a licensed chemical disposal company[4].

    Step-by-Step Disposal Procedure:

    • Primary Segregation: Place the collected solid or absorbed material into a compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE)[3]. Label the container clearly as "Halogenated Amine Waste."

    • Solvent Integration (The Combustibility Principle): Because this compound is a stable salt, it does not burn efficiently on its own. To achieve the activation energy required for complete thermal destruction, the material must be dissolved or mixed with a highly combustible, approved waste solvent (such as ethanol or a standard hydrocarbon mixture)[3].

    • High-Temperature Incineration: Transfer the solvent-waste mixture to a regulated chemical incinerator equipped with an afterburner[3]. The afterburner ensures that any volatilized, uncombusted organic fragments are subjected to secondary high-temperature oxidation, preventing the release of volatile organic compounds (VOCs).

    • Alkaline Scrubbing (Critical Step): Because the molecule contains two moles of chloride per mole of compound, combustion will generate significant HCl gas. The incinerator must be equipped with an alkaline wet scrubber to neutralize the acidic exhaust before environmental release[3].

    Visual Workflow: Disposal Logic

    The following diagram illustrates the self-validating system for managing this chemical, ensuring that every hazard is matched with a corresponding engineered control.

    DisposalWorkflow Spill Accidental Release (Solid/Powder) Contain Containment & PPE (Respirator, Gloves) Spill->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect WasteContainer Seal in Compatible Waste Container Collect->WasteContainer Solvent Mix with Combustible Solvent WasteContainer->Solvent Incinerate Chemical Incinerator (>850°C + Afterburner) Solvent->Incinerate Scrubber Alkaline Scrubber (Neutralize HCl/NOx) Incinerate->Scrubber Exhaust Safe Environmental Exhaust Scrubber->Exhaust

    Fig 1: Containment and thermal destruction workflow for 2,6-Diaminohexan-1-ol dihydrochloride.

    References

    • Matrix Scientific / 1int.co.uk. "Safety Data Sheet: (S)-2,6-Diaminohexan-1-ol dihydrochloride." Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling 2,6-Diaminohexan-1-ol dihydrochloride

    As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound’s physicochemical properties and the laboratory environment. 2,6-D...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound’s physicochemical properties and the laboratory environment.

    2,6-Diaminohexan-1-ol dihydrochloride (CAS: 1041055-24-6 for the (S)-enantiomer) is a highly polar, water-soluble chiral building block frequently utilized in medicinal chemistry and drug development[1],[2]. While its dihydrochloride salt form significantly reduces the vapor pressure compared to the free amine base, it introduces a critical new risk: a fine, crystalline dust that can easily aerosolize during transfer.

    The following guide provides a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

    Quantitative Physicochemical & Hazard Profile

    To establish a robust safety protocol, we must first translate the compound's quantitative data and Global Harmonized System (GHS) classifications into direct operational implications.

    Parameter / Hazard CodeValue / ClassificationOperational & Safety Implication
    Molecular Weight [2]Highly polar and water-soluble; dictates aqueous-based decontamination rather than organic solvents.
    Storage Temperature Requires thermal equilibration to room temperature prior to opening to prevent hygroscopic degradation.
    H315 / H317 Skin Irritant / [3]Mandates double nitrile gloves (≥4 mil thickness) and a knit-cuff laboratory coat.
    H319 [4]Mandates indirect-vented chemical splash goggles over standard safety glasses.
    H335 [4]Mandates handling strictly within a certified chemical fume hood.

    Part 1: Causality-Driven PPE Selection

    Standard laboratory attire is insufficient for handling sensitizing amine salts. Every piece of PPE must be selected with a specific mechanistic purpose:

    • Respiratory Protection: Because the compound is handled as a solid powder, aerosolization of fine particulates during weighing can lead to inhalation, triggering H335 (respiratory irritation)[4].

      • Directive: Handle exclusively within a certified chemical fume hood. If a hood is unavailable for bulk transfer, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Dermal Protection: The primary amine groups, even when protonated as hydrochloride salts, can cause contact dermatitis and sensitization (H317)[3].

      • Directive: Utilize double-gloving with nitrile gloves. Latex is strictly prohibited due to its higher permeability to polar organics and its own allergenic potential. A fully fastened laboratory coat with knit cuffs is required to prevent wrist exposure.

    • Ocular Protection: Airborne dust or accidental splashes of aqueous solutions can cause severe eye irritation (H319)[4].

      • Directive: Wear indirect-vented chemical splash goggles. Standard safety glasses with side shields are inadequate because they do not seal against fine, airborne powders.

    Part 2: Operational Workflow (Step-by-Step Methodology)

    Every protocol described here is designed as a self-validating system —meaning each step contains an inherent check to ensure the previous step was executed correctly.

    Step 1: Environmental & Thermal Equilibration The compound is typically stored at 2-8°C under an inert atmosphere[2],. Remove the sealed container from cold storage and allow it to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial in an ambient, humid laboratory causes rapid condensation of atmospheric moisture onto the hygroscopic dihydrochloride salt. This degrades the sample and creates sticky, hard-to-clean residues on your spatulas and balance pans.

    Step 2: Engineering Controls Validation Verify the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

    • Causality: This velocity is the aerodynamic sweet spot—it is sufficient to capture aerosolized particulates (mitigating the H335 hazard) without creating turbulent eddies that blow the light powder off the balance pan.

    Step 3: Active Transfer Use an anti-static weighing spatula to transfer the powder into a pre-tared, sealable vessel (e.g., a screw-cap glass vial).

    • Causality: Dihydrochloride salts often carry a static charge. Standard metal spatulas can cause the powder to repel and scatter, increasing the risk of ocular exposure and contaminating the balance area.

    Step 4: Decontamination & Doffing Seal the primary container and the transfer vessel before removing them from the hood. Wipe down the balance pan and surrounding hood surface with a damp paper towel. Doff the outer layer of nitrile gloves before touching any equipment outside the fume hood.

    • Causality: Because 2,6-Diaminohexan-1-ol dihydrochloride is highly water-soluble, a damp wipe effectively dissolves and captures residual dust. Dry sweeping would aerosolize the irritant.

    Part 3: Spill Management & Disposal Plan

    In the event of an accidental release, immediate and calculated action is required to prevent cross-contamination.

    • Solid Spills (Powder): Do not use a brush or dry paper towel. Gently cover the spilled powder with a paper towel dampened with water. The high water solubility of the dihydrochloride salt allows it to dissolve directly into the towel. Carefully scoop the wet towel into a hazardous waste bag.

    • Liquid Spills (Aqueous Solutions): Contain the spill using universal absorbent pads. Since the compound is an amine salt, it is generally stable in aqueous environments but remains a contact hazard.

    • Waste Disposal: All contaminated consumables (gloves, wipes, spatulas) and residual chemicals must be placed in a sealed, properly labeled hazardous waste container. Do not discharge aqueous solutions containing this compound into the municipal sewer system.

    Part 4: Logical Workflow Visualization

    Workflow A 1. Environmental Prep Verify Hood Velocity (80-100 fpm) B 2. PPE Donning Goggles, Lab Coat, Double Nitrile A->B C 3. Active Handling Anti-static Weighing & Transfer B->C D Spill Occurred? C->D E 4a. Spill Management Damp Wipe & Solid Waste D->E Yes F 4b. Standard Decon Surface Wipe & Equipment Wash D->F No G 5. Post-Operation PPE Doffing & Hand Hygiene E->G F->G

    Workflow for handling and spill response of 2,6-Diaminohexan-1-ol dihydrochloride.

    References

    • Title: Safety Data Sheet - (S)-2,6-Diaminohexan-1-ol dihydrochloride Source: Matrix Scientific (via 1int) URL: [Link]

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.